Besipirdine
Description
See also: Besipirdine Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-propyl-N-pyridin-4-ylindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPJICEBWOCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152361 | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119257-34-0 | |
| Record name | Besipirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besipirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Besipirdine: A Technical Guide to its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besipirdine (HP-749) is a novel chemical entity, an indole-substituted analog of 4-aminopyridine, that emerged as a potential therapeutic agent for Alzheimer's disease in the 1990s.[1] Developed by Hoechst-Roussel Pharmaceuticals, its unique dual mechanism of action, enhancing both cholinergic and adrenergic neurotransmission, set it apart from other nootropic agents of its time.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this compound, with a focus on its synthesis, pharmacological profile, and clinical evaluation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
Introduction
The development of this compound was rooted in the pursuit of multi-target therapeutic strategies for neurodegenerative disorders. Initially investigated for obsessive-compulsive disorder due to its influence on serotonergic and adrenergic systems, its potent cognitive-enhancing and neuroprotective properties soon shifted its focus to Alzheimer's disease.[1] The rationale was that simultaneously addressing the cholinergic and adrenergic deficits observed in Alzheimer's patients could offer superior efficacy compared to single-mechanism agents.[1]
Discovery and History
This compound was synthesized as part of a series of novel N-(4-pyridinyl)-1H-indol-1-amines and was selected for clinical development based on its promising in vitro and in vivo pharmacological profile. Hoechst-Roussel Pharmaceuticals spearheaded its development, navigating it through preclinical and clinical phases. Despite showing initial promise in Phase II trials, the development of this compound for Alzheimer's disease was ultimately halted during Phase III trials due to the emergence of severe cardiovascular side effects.
Chemical Synthesis
The synthesis of this compound (4c) was achieved through a multi-step process as detailed in the Journal of Medicinal Chemistry. The key steps are outlined below:
-
Step A: Amination of Indole: Indole is aminated using hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide (DMF) to yield 1-aminoindole.
-
Step B: Coupling with 4-chloropyridine: The resulting 1-aminoindole is then coupled with 4-chloropyridine hydrochloride in N-methyl-2-pyrrolidone (NMP) to form N-(4-pyridinyl)-1H-indol-1-amine.
-
Step C: N-propylation: Finally, the secondary amine is alkylated with n-propyl bromide using sodium hydride in DMF to afford N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, which is this compound.
A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of two key neurotransmitter systems:
-
Cholinergic Enhancement: As an analog of 4-aminopyridine, this compound blocks voltage-gated potassium channels, specifically the M-channels (composed of Kv7/KCNQ subunits). This blockade leads to neuronal depolarization, which in turn enhances the release of acetylcholine.
-
Adrenergic Modulation: this compound acts as an antagonist at presynaptic α2-adrenergic receptors. This antagonism inhibits the negative feedback mechanism that normally limits norepinephrine release, thereby increasing its synaptic availability. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine.
The following diagram illustrates the proposed mechanism of action of this compound at the neuronal synapse.
Caption: Proposed dual mechanism of action of this compound.
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its major metabolite.
Table 1: In Vitro Binding Affinities and Functional Activities
| Target | Assay Type | Preparation | Ligand | This compound (Ki/IC50) | Metabolite (P86-7480) (Ki) | Reference |
| α2-Adrenoceptor | Radioligand Binding | Rat Cortical Slices | [3H]Clonidine | 380 nM (Ki) | 10 nM | |
| Voltage-gated Na+ Channel | Radioligand Binding | Rat Brain Vesicles | [3H]Batrachotoxin | 5.5 ± 0.2 µM (IC50) | Not Reported | |
| Muscarinic Receptor | Radioligand Binding | Not Specified | [3H]Quinuclidinyl benzilate | Inhibition noted | Not Reported | |
| Veratridine-induced Ca2+ influx | Functional Assay | Cultured Cortical Neurons | - | 7.3 ± 1.2 µM (IC50) in 15 mM KCl | Not Reported |
Table 2: Clinical Trial Data for Alzheimer's Disease
| Study Phase | Dose | Duration | Primary Outcome Measures | Key Findings | Reference |
| Phase II | 5 mg BID, 20 mg BID | 3 months | ADAS-Cog, CIBIC-Plus | Sustained cognitive performance on ADAS-Cog vs. placebo (p=0.067, intent-to-treat; p=0.031, completers). No significant effect on CIBIC-Plus. | |
| "Bridging" Study | 10-60 mg BID (rising dose) | 17 days | Maximum Tolerated Dose (MTD) | MTD determined to be 50 mg BID. Severe adverse events (nausea, vomiting, angina) at higher doses. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.
Synthesis of this compound (4c)
This protocol is adapted from the Journal of Medicinal Chemistry, 1996, 39(2), 570-581.
Step A: 1-Aminoindole. To a solution of indole (10.0 g, 85.4 mmol) in DMF (100 mL) is added powdered KOH (14.4 g, 256 mmol). The mixture is stirred at room temperature for 1 h. Hydroxylamine-O-sulfonic acid (14.5 g, 128 mmol) is added portionwise over 30 min, maintaining the temperature below 30 °C. The reaction is stirred for an additional 2 h. The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-aminoindole.
Step B: N-(4-Pyridinyl)-1H-indol-1-amine. A mixture of 1-aminoindole (5.0 g, 37.8 mmol) and 4-chloropyridine hydrochloride (5.7 g, 37.8 mmol) in NMP (50 mL) is heated at 120 °C for 4 h. The reaction mixture is cooled, poured into a saturated aqueous solution of sodium bicarbonate, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Step C: N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound). To a solution of N-(4-pyridinyl)-1H-indol-1-amine (2.0 g, 9.56 mmol) in DMF (20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) at 0 °C. The mixture is stirred for 30 min, and then n-propyl bromide (1.4 g, 11.5 mmol) is added. The reaction is stirred at room temperature for 12 h. The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography to yield this compound.
Radioligand Binding Assay for α2-Adrenoceptors
This is a generalized protocol based on standard methods.
Tissue Preparation: Rat cortical slices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.
Binding Assay: Aliquots of the membrane preparation are incubated with [3H]clonidine at various concentrations in the presence or absence of a high concentration of a non-labeled competing ligand (e.g., yohimbine) to determine non-specific binding. This compound or its metabolite is added at a range of concentrations. The reaction is incubated to equilibrium, and then terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.
Synaptosomal Norepinephrine Uptake Assay
This is a generalized protocol based on standard methods.
Synaptosome Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a sucrose buffer. The homogenate is centrifuged at low speed, and the resulting supernatant is further centrifuged at a higher speed to obtain a crude synaptosomal pellet. The pellet is resuspended in a physiological buffer.
Uptake Assay: Synaptosomes are pre-incubated with this compound at various concentrations. The uptake reaction is initiated by the addition of [3H]norepinephrine. The incubation is carried out at 37 °C for a short period to measure the initial rate of uptake. The reaction is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is determined by scintillation counting. IC50 values are determined from the concentration-response curves.
Signaling Pathways
The dual mechanism of this compound impacts distinct downstream signaling cascades.
Kv7 (M-channel) Blockade Signaling
Blockade of Kv7 channels by this compound leads to membrane depolarization. This depolarization has several downstream consequences, including the opening of voltage-gated calcium channels, which in turn triggers the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to its release into the synaptic cleft.
Caption: Downstream signaling of Kv7 channel blockade by this compound.
α2-Adrenergic Receptor Antagonism Signaling
Presynaptic α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP levels, which promotes the release of norepinephrine.
Caption: Signaling pathway affected by α2-adrenergic receptor antagonism.
Conclusion
This compound represents a significant effort in the development of multi-target therapies for Alzheimer's disease. Its dual mechanism of enhancing both cholinergic and adrenergic neurotransmission was a novel and promising approach. Although its clinical development was halted due to safety concerns, the scientific journey of this compound provides valuable insights into the complexities of treating neurodegenerative diseases and serves as an important case study for drug development professionals. The detailed pharmacological and chemical data presented in this guide offer a foundation for future research in the pursuit of more effective and safer treatments for Alzheimer's disease and other cognitive disorders.
References
An In-Depth Technical Guide to Besipirdine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besipirdine, also known as HP-749, is a novel nootropic agent that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its unique pharmacological profile, characterized by the modulation of both cholinergic and adrenergic neurotransmitter systems, has positioned it as a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, and key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a deeper understanding of its mechanism of action.
Chemical Structure and Identification
This compound is chemically identified as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine. Its structure features an indole nucleus linked to a 4-substituted pyridine ring through a propylamino bridge.
| Identifier | Value |
| IUPAC Name | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine |
| SMILES | CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32[1] |
| InChI Key | OTPPJICEBWOCKD-UHFFFAOYSA-N[1] |
| CAS Number | 119257-34-0[1] |
| Molecular Formula | C16H17N3[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Molecular Weight | 251.33 g/mol [1] | PubChem |
| Predicted logP | 3.5 | ChemAxon |
| Predicted pKa | Basic pKa: 5.2 | ChemAxon |
| Aqueous Solubility | Data not available | - |
| Melting Point | 212-214 °C (hydrochloride salt) | DrugFuture |
Pharmacological Properties
This compound exhibits a multi-faceted pharmacological profile, primarily acting as a cholinomimetic and noradrenergic agent. It also demonstrates activity as a voltage-gated ion channel blocker.
Receptor Binding Affinity
| Target | Ligand | Kᵢ (nM) | Assay Type |
| α₂-Adrenoceptor | [³H]Clonidine | 380 | Radioligand Binding Assay |
Ion Channel Activity
| Target | Ligand | IC₅₀ (µM) | Assay Type |
| Voltage-gated Na⁺ channel | [³H]-Batrachotoxin | 5.5 ± 0.2 | Radioligand Binding Assay |
| Voltage-gated Na⁺ channel | Veratridine-stimulated Ca²⁺ influx | 7.3 ± 1.2 (in 15 mM KCl) | Functional Assay |
| Voltage-gated Na⁺ channel | Veratridine-stimulated Ca²⁺ influx | 23.8 ± 1.4 (in 5 mM KCl) | Functional Assay |
Experimental Protocols
Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound)
A general synthetic scheme for this compound and related analogs has been reported. The following is a representative protocol based on published literature.
Materials:
-
1-Aminoindole
-
4-Chloropyridine hydrochloride
-
Propyl bromide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-(4-pyridinyl)-1H-indol-1-amine formation: To a solution of 1-aminoindole in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add 4-chloropyridine hydrochloride. Heat the mixture to facilitate the nucleophilic aromatic substitution reaction.
-
N-propylation: To a solution of the resulting N-(4-pyridinyl)-1H-indol-1-amine in an aprotic polar solvent like DMF, carefully add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the secondary amine.
-
After stirring for a suitable time, add propyl bromide to the reaction mixture and allow it to warm to room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Radioligand Binding Assay for α₂-Adrenoceptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the α₂-adrenergic receptor.
Materials:
-
Rat cortical membranes (source of α₂-adrenoceptors)
-
[³H]Clonidine (radioligand)
-
This compound (test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [³H]clonidine and varying concentrations of this compound.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α₂-adrenergic ligand.
-
The Kᵢ value for this compound is calculated from the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]clonidine binding) using the Cheng-Prusoff equation.
Neurotransmitter Release Assay from Cortical Slices
This protocol outlines a method to measure the effect of this compound on the release of norepinephrine from brain tissue.
Materials:
-
Rat cortical slices
-
[³H]Norepinephrine
-
Krebs-Ringer bicarbonate buffer (oxygenated with 95% O₂/5% CO₂)
-
This compound (test compound)
-
Depolarizing agent (e.g., high concentration of KCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical slices and pre-incubate them with [³H]norepinephrine to allow for uptake into noradrenergic nerve terminals.
-
Wash the slices to remove excess unincorporated radiolabel.
-
Place the slices in a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer.
-
Collect fractions of the superfusate at regular intervals to measure basal [³H]norepinephrine release.
-
Introduce this compound into the perfusion buffer at the desired concentration.
-
Stimulate neurotransmitter release by a brief exposure to a high-potassium buffer.
-
Continue collecting fractions to measure stimulated [³H]norepinephrine release in the presence of this compound.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Analyze the data to determine the effect of this compound on both basal and stimulated norepinephrine release.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is complex, involving the enhancement of both cholinergic and adrenergic neurotransmission. This is achieved through the blockade of M-type (Kv7) potassium channels and voltage-gated potassium channels, which increases neuronal excitability and acetylcholine release, and through the antagonism of presynaptic α₂-adrenergic autoreceptors, which enhances norepinephrine release.
Diagrams of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.
References
An In-depth Technical Guide to the Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a compound also known as besipirdine. This compound has been investigated for its potential therapeutic applications, particularly in the context of Alzheimer's disease. This document outlines the core synthetic strategy, which involves a multi-step process commencing with the formation of a 1-aminoindole intermediate, followed by a nucleophilic aromatic substitution reaction and subsequent N-alkylation. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.
Introduction
N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound) is a heterocyclic compound that has garnered interest for its unique pharmacological profile. As a substituted 1-aminoindole derivative, its synthesis requires a strategic approach to construct the core indole system and introduce the pyridinyl and propyl substituents at the exocyclic nitrogen atom. The primary synthetic route, as established in the scientific literature, provides a reliable method for obtaining this target molecule.[1] This guide will dissect this established synthesis, providing detailed procedural information and relevant data.
Synthetic Pathway Overview
The synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine can be conceptually divided into three key stages:
-
Synthesis of the 1-Aminoindole Precursor: The initial step involves the formation of the 1-aminoindole scaffold. This is a crucial transformation that introduces the nitrogen atom at the 1-position of the indole ring, which will subsequently be functionalized.
-
Condensation with 4-Chloropyridine: The 1-aminoindole intermediate undergoes a nucleophilic aromatic substitution reaction with 4-chloropyridine hydrochloride. This step attaches the pyridinyl moiety to the exocyclic nitrogen, forming the N-(4-pyridinyl)-1H-indol-1-amine core structure.
-
N-Alkylation: The final step is the alkylation of the secondary amine with a propyl group to yield the desired tertiary amine, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following protocols are based on the established synthesis of this compound and its analogs.
Stage 1: Synthesis of 1-Aminoindole
A general method for the synthesis of 1-aminoindoles involves the amination of the corresponding indole. While various methods exist for this transformation, a common approach utilizes hydroxylamine-O-sulfonic acid in the presence of a base.
Materials:
-
Indole
-
Hydroxylamine-O-sulfonic acid
-
Potassium hydroxide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of potassium hydroxide in dimethylformamide, add indole at a cooled temperature (e.g., 0 °C).
-
Slowly add a solution of hydroxylamine-O-sulfonic acid in dimethylformamide to the reaction mixture, maintaining the temperature.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-aminoindole.
Stage 2: Synthesis of N-(4-pyridinyl)-1H-indol-1-amine
This step involves the condensation of 1-aminoindole with 4-chloropyridine hydrochloride.
Materials:
-
1-Aminoindole
-
4-Chloropyridine hydrochloride
-
2-Propanol or N-methyl-2-pyrrolidinone (NMP)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 1-aminoindole and 4-chloropyridine hydrochloride is heated in a suitable solvent such as 2-propanol or N-methyl-2-pyrrolidinone (NMP).
-
The reaction mixture is heated at reflux for several hours (e.g., 18-24 hours) until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography to yield N-(4-pyridinyl)-1H-indol-1-amine.
Stage 3: Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound)
The final step is the N-alkylation of the secondary amine intermediate.
Materials:
-
N-(4-pyridinyl)-1H-indol-1-amine
-
1-Bromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(4-pyridinyl)-1H-indol-1-amine in anhydrous dimethylformamide, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for a short period (e.g., 30 minutes) to ensure the formation of the corresponding anion.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.
-
Let the reaction proceed at room temperature for several hours (e.g., 12-18 hours), with progress monitored by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography to give N-propyl-N-(4-pyridinyl)-1H-indol-1-amine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine and its intermediates. Please note that yields are representative and may vary based on reaction scale and specific conditions.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 1-Aminoindole | C₈H₈N₂ | 132.16 | 60-75 | 43-45 |
| 2 | N-(4-pyridinyl)-1H-indol-1-amine | C₁₃H₁₁N₃ | 209.25 | 50-65 | 168-170 |
| 3 | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine | C₁₆H₁₇N₃ | 251.33 | 70-85 | 78-80 |
Logical Relationship of Synthetic Steps
The sequence of the synthetic steps is critical for the successful formation of the final product. The logic of the pathway is illustrated below.
Conclusion
The synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound) is a well-established process that provides a reliable route to this pharmacologically interesting molecule. This guide has detailed the key synthetic transformations, provided step-by-step experimental protocols, and summarized the relevant quantitative data. The presented information is intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and related heterocyclic compounds, facilitating further studies into their chemical and biological properties. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the target compound with high purity.
References
An In-Depth Technical Guide to the Basic Research of Besipirdine Hydrochloride (HP749)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Besipirdine hydrochloride (HP749) is a novel therapeutic agent investigated primarily for its potential in treating Alzheimer's disease. This technical guide provides a comprehensive overview of the fundamental basic research that has elucidated its mechanism of action and pharmacological profile. This compound exhibits a dual mechanism, enhancing both cholinergic and adrenergic neurotransmission, and also functions as a voltage-dependent sodium channel blocker. This multifaceted activity has been the subject of numerous preclinical and clinical investigations. This document details the quantitative data from key studies, outlines the experimental protocols used, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and development purposes.
Pharmacological Profile
This compound is an indole-substituted analog of 4-aminopyridine.[1] Its primary pharmacological effects are centered on the enhancement of central nervous system (CNS) neurotransmission, specifically involving cholinergic and adrenergic pathways.[1][2]
Adrenergic System Modulation
This compound and its N-despropyl metabolite, P7480, have been shown to interact with the adrenergic system. This compound itself is an antagonist of the presynaptic α2-adrenoceptor, which leads to an increase in the release of norepinephrine.[3]
Cholinergic System Modulation
The compound is also known to enhance cholinergic neurotransmission, a key target in Alzheimer's disease therapy.[1] This enhancement is thought to contribute to the cognitive improvements observed in preclinical models and early clinical trials.
Voltage-Dependent Sodium Channel Blockade
This compound interacts with voltage-dependent sodium channels, which contributes to its modulation of neurotransmitter release. This interaction is voltage-dependent and results in a frequency-dependent inhibition of neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound hydrochloride and its metabolite.
Table 1: Receptor Binding Affinities
| Compound | Receptor | K_i_ (nM) |
| This compound (HP749) | α2-adrenoceptor | 380 |
| P7480 (Metabolite) | α2-adrenoceptor | 10 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value (µM) | Conditions |
| This compound (HP749) | Inhibition of veratridine-induced Ca²⁺ increase | IC₅₀ | 23.8 ± 1.4 | 5 mM KCl |
| This compound (HP749) | Inhibition of veratridine-induced Ca²⁺ increase | IC₅₀ | 7.3 ± 1.2 | 15 mM KCl |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the basic research of this compound.
α2-Adrenoceptor Competitive Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the α2-adrenergic receptor.
Objective: To determine the inhibition constant (K_i_) of this compound for the α2-adrenoceptor.
Materials:
-
Cell membranes expressing the α2-adrenoceptor.
-
Radioligand (e.g., [³H]-Rauwolscine).
-
Non-specific ligand (e.g., phentolamine).
-
This compound hydrochloride at various concentrations.
-
Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.
-
Competitive Binding: Add this compound dilutions, radioligand, and cell membranes.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
[³H]Norepinephrine Release Assay from Rat Cortical Slices
This assay is used to measure the effect of a compound on the release of norepinephrine from brain tissue.
Objective: To assess the ability of this compound to modulate norepinephrine release.
Materials:
-
Rat cerebral cortex slices.
-
Krebs-Ringer bicarbonate buffer.
-
[³H]Norepinephrine.
-
This compound hydrochloride.
-
Scintillation counter.
Procedure:
-
Prepare cerebral cortical slices from rats.
-
Pre-incubate the slices in Krebs-Ringer bicarbonate buffer.
-
Load the slices with [³H]Norepinephrine.
-
Wash the slices to remove excess radiolabel.
-
Place the slices in a superfusion chamber and perfuse with buffer.
-
Collect baseline fractions of the perfusate.
-
Stimulate the slices (e.g., with high potassium or electrical field stimulation) in the presence or absence of this compound.
-
Collect fractions during and after stimulation.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
Calculate the fractional release of [³H]Norepinephrine in each fraction.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to study the effects of a compound on ion channel function.
Objective: To characterize the interaction of this compound with voltage-dependent sodium channels.
Materials:
-
Cultured cells expressing voltage-dependent sodium channels (e.g., neuroblastoma cells).
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound hydrochloride.
Procedure:
-
Establish a whole-cell patch-clamp recording configuration on a target cell.
-
Maintain the cell at a holding potential.
-
Apply voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the cell with a solution containing this compound.
-
Record sodium currents in the presence of the compound.
-
Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of this compound on the sodium channels.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the workflow of a typical preclinical study.
Caption: this compound's antagonistic action on presynaptic α2-adrenoceptors, leading to enhanced norepinephrine release.
Caption: this compound's mechanism of blocking voltage-gated sodium channels, thereby modulating neuronal excitability.
Caption: A typical preclinical to clinical development workflow for a neuropharmacological agent like this compound.
Clinical Studies in Alzheimer's Disease
This compound was evaluated in clinical trials for the treatment of Alzheimer's disease. Patients were administered doses of 5 mg and 20 mg twice daily. The primary cognitive endpoint was typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). While the treatment was generally well-tolerated, the cognitive improvement observed did not consistently reach statistical significance in larger trials. Furthermore, some adverse effects on mood and behavior were noted. A study also found that the maximum tolerated dose was 50 mg twice daily.
Conclusion
This compound hydrochloride (HP749) possesses a unique and complex pharmacological profile, characterized by its dual enhancement of cholinergic and adrenergic neurotransmission, coupled with its activity as a voltage-dependent sodium channel blocker. The basic research outlined in this guide has provided a solid foundation for understanding its potential therapeutic effects, particularly in the context of neurodegenerative diseases like Alzheimer's. While clinical trials did not ultimately lead to its approval for this indication, the wealth of preclinical data offers valuable insights for the development of future multi-target therapies for CNS disorders. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a resource for researchers continuing to explore the therapeutic potential of compounds with similar mechanisms of action.
References
- 1. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Besipirdine as a Nootropic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besipirdine, an indole-substituted analog of 4-aminopyridine, is a nootropic compound that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core scientific data on this compound, focusing on its mechanism of action, preclinical and clinical evidence of its nootropic effects, and its safety profile. Detailed experimental protocols for key preclinical assays are provided, and all available quantitative data from clinical trials are summarized in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
This compound was developed with the aim of addressing the complex neurochemical deficits observed in Alzheimer's disease by simultaneously targeting both the cholinergic and adrenergic systems. The rationale behind this dual-action approach is to provide a more comprehensive therapeutic effect compared to agents that modulate a single neurotransmitter system. This guide synthesizes the available scientific literature to present a detailed technical overview of this compound for the scientific community.
Mechanism of Action
This compound's nootropic effects are attributed to its dual mechanism of action, enhancing both cholinergic and adrenergic neurotransmission.
Cholinergic System Modulation
As a member of the aminopyridine class, this compound is understood to enhance the release of acetylcholine. It is proposed to act by blocking voltage-gated potassium (K+) channels, leading to neuronal membrane depolarization and increased neuronal excitation. This, in turn, facilitates the release of acetylcholine into the synaptic cleft.
Adrenergic and Serotonergic System Modulation
This compound also exhibits significant effects on the adrenergic and serotonergic systems. It acts as an antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, this compound increases both electrically stimulated and spontaneous norepinephrine release from cortical tissue. Furthermore, it has been shown to inhibit the reuptake of norepinephrine and serotonin.[1]
dot
Preclinical Pharmacology
A series of in vitro and in vivo studies have been conducted to characterize the pharmacological effects of this compound.
In Vitro Biogenic Amine Uptake Inhibition
This compound has been shown to inhibit the uptake of biogenic amines in vitro, suggesting its interaction with monoamine transporters.[1]
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Radioligand Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT), and varying concentrations of this compound or a reference compound.
-
Incubate the plates to allow for binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known potent inhibitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) values.
-
dot
References
Early Besipirdine Studies in Alzheimer's Disease: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine, an indole-substituted analog of 4-aminopyridine, emerged in early research as a potential therapeutic agent for Alzheimer's disease. Its unique dual mechanism of action, targeting both cholinergic and adrenergic neurotransmitter systems, set it apart from other compounds in development. This technical guide provides an in-depth analysis of the foundational preclinical and clinical studies of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed signaling pathways.
Core Mechanism of Action
This compound's therapeutic rationale for Alzheimer's disease is rooted in its ability to enhance central nervous system neurotransmission.[1][2][3] Preclinical studies revealed a multifaceted pharmacological profile, primarily characterized by:
-
Cholinergic Enhancement: this compound is understood to inhibit M-type (Kv7) potassium channels. This inhibition is thought to increase neuronal excitability and subsequently enhance the release of acetylcholine, a neurotransmitter crucial for cognitive function and known to be deficient in Alzheimer's disease.
-
Adrenergic Modulation: The compound acts as an antagonist at presynaptic alpha-2 adrenoceptors.[3] By blocking these autoreceptors, which normally provide negative feedback on norepinephrine release, this compound facilitates increased noradrenergic neurotransmission.
Preclinical Data
Early in vitro and in vivo studies in animal models provided the initial evidence for this compound's potential efficacy and elucidated its mechanism of action.
Quantitative Preclinical Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Alpha-2 Adrenoceptor | 380 nM | Rat | [3] |
| Functional Activity (IC50) | |||
| Inhibition of Voltage-Dependent Sodium Channels | 5.5 ± 0.2 µM | Rat Brain Vesicular Preparation |
Key Preclinical Experimental Protocols
Norepinephrine Release Assay:
A frequently cited method to assess the adrenergic activity of this compound involved measuring the release of radiolabeled norepinephrine from brain tissue slices.
-
Tissue Preparation: Cortical slices were prepared from rat brains.
-
Radiolabeling: The slices were incubated with [3H]norepinephrine to allow for its uptake into noradrenergic nerve terminals.
-
Superfusion: The labeled slices were then placed in a superfusion chamber and continuously washed with a physiological buffer.
-
Stimulation: Neurotransmitter release was evoked by electrical stimulation or by the application of a depolarizing agent such as potassium chloride (KCl).
-
Sample Collection: Fractions of the superfusate were collected at regular intervals.
-
Quantification: The amount of [3H]norepinephrine in each fraction was quantified using liquid scintillation counting to determine the rate of release.
-
Drug Application: this compound was added to the superfusion buffer to assess its effect on stimulated norepinephrine release.
Early-Phase Clinical Trials
The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease.
Clinical Efficacy
A significant early clinical trial was a 3-month, double-blind, placebo-controlled study involving 275 patients with Alzheimer's disease. Patients were randomized to receive either this compound at doses of 5 mg or 20 mg twice daily (BID), or a placebo. The primary efficacy endpoint was the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
While the performance on the ADAS-Cog for patients treated with this compound was sustained over the 3-month treatment period, the placebo group showed some deterioration. The difference between the active treatment and placebo groups approached but did not achieve statistical significance in the primary intent-to-treat analysis (p = 0.067). However, an analysis of patients who completed all assessments showed a statistically significant difference (p = 0.031).
| Treatment Group | N | Mean Change from Baseline in ADAS-Cog (± SD) | p-value (vs. Placebo) | Reference |
| This compound 5 mg BID | - | Data not available | - | |
| This compound 20 mg BID | - | Data not available | - | |
| Placebo | - | Data not available | - |
Specific mean change and standard deviation values were not available in the reviewed literature.
Safety and Tolerability
A "bridging" study was conducted to determine the maximum tolerated dose (MTD) of this compound in 12 patients with Alzheimer's disease. This was a double-blind, parallel-group, rising-dose study. The MTD was determined to be 50 mg BID.
Adverse Events:
This compound was generally well-tolerated in early clinical trials. The most commonly reported adverse events in the safety study were:
-
Asymptomatic postural hypotension
-
Asymptomatic bradycardia
Severe adverse events, including nausea, vomiting, and angina, were observed at higher doses (50 mg and 60 mg BID).
| Adverse Event | Frequency/Incidence | Treatment Group(s) | Reference |
| Asymptomatic Postural Hypotension | Most Common | This compound | |
| Asymptomatic Bradycardia | Most Common | This compound | |
| Nausea and Vomiting | 1 patient | 50 mg BID | |
| Angina | 1 patient | 60 mg BID |
Clinical Trial Protocol Synopsis
Inclusion Criteria (General):
-
Diagnosis of probable Alzheimer's disease.
-
Specific age range (e.g., 58-75 years in the safety study).
Exclusion Criteria (General):
-
Presence of other significant neurological or psychiatric disorders.
-
Use of other investigational drugs.
Study Design:
-
Efficacy Trial: Randomized, double-blind, placebo-controlled, parallel-group design with a 3-month treatment period followed by a 3-month withdrawal period.
-
Safety Trial: Randomized, double-blind, parallel-group, rising-dose design.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The early studies on this compound for Alzheimer's disease provided a strong rationale for its development, highlighting a novel dual mechanism of action aimed at addressing the neurotransmitter deficits characteristic of the disease. While the initial clinical efficacy signals were modest and did not consistently reach statistical significance, the compound was generally well-tolerated at therapeutic doses. The findings from these foundational studies underscore the complexity of treating Alzheimer's disease and provide valuable insights for the design of future clinical trials targeting multiple neurotransmitter systems. Further research would be necessary to fully elucidate the clinical potential of this compound and similar compounds.
References
Preclinical Research on Besipirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besipirdine (HP-749) is a novel investigational drug initially developed for the treatment of Alzheimer's disease. Its mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical research conducted on this compound, summarizing key findings in pharmacology, pharmacokinetics, and toxicology. The information is presented to facilitate further research and development efforts. All quantitative data are organized into structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Introduction
This compound, an indole-substituted analog of 4-aminopyridine, was investigated for its potential to address the dual cholinergic and adrenergic deficits observed in Alzheimer's disease. This document synthesizes the available preclinical data to provide a detailed resource for researchers in neuroscience and drug development.
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the enhancement of cholinergic and noradrenergic neurotransmission through multiple pathways:
-
Cholinergic Enhancement: this compound is known to block M-type potassium channels (M-channels), leading to neuronal depolarization and increased acetylcholine release.
-
Adrenergic Enhancement: It acts as an antagonist at presynaptic α2-adrenoceptors, which increases the release of norepinephrine. It also inhibits the reuptake of norepinephrine.[1]
-
Sodium Channel Inhibition: this compound has been shown to inhibit voltage-dependent sodium channels.
In Vitro Pharmacology
The in vitro pharmacological effects of this compound and its N-despropyl metabolite, P7480, have been characterized in various assays.
Table 1: In Vitro Pharmacological Data for this compound and Metabolite P7480
| Parameter | This compound | P7480 | Species/System | Reference |
| α2-Adrenoceptor Binding (Ki) | 380 nM | 10 nM | Rat Cortical Slices | [2] |
| [3H]-Batrachotoxin Binding Inhibition (IC50) | 5.5 ± 0.2 µM | Not Reported | Rat Brain Vesicular Preparation | [3] |
| Veratridine-Induced Ca2+ Increase Inhibition (IC50) | 7.3 ± 1.2 µM (in 15 mM KCl) | Not Reported | Rat Primary Cultured Cortical Neurons | |
| Veratridine-Induced Ca2+ Increase Inhibition (IC50) | 23.8 ± 1.4 µM (in 5 mM KCl) | Not Reported | Rat Primary Cultured Cortical Neurons |
Signaling Pathway
The proposed signaling pathway for this compound's dual action is illustrated below.
This compound's dual mechanism of action on cholinergic and adrenergic neurons.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in non-human primates.
Table 2: Pharmacokinetic Parameters of this compound in Conscious Monkeys
| Parameter | Route | Dose | Value | Reference |
| Elimination Half-Life (t½) | Oral | 10, 20, 40 mg/kg | 7.4 ± 2.1 hours | |
| Elimination Half-Life (t½) | Intravenous | 10 mg/kg | 1.5 hours | |
| Renal Clearance | Intravenous | 10 mg/kg | 0.13 ± 0.04 mL/min/kg | |
| Unchanged in Urine | Intravenous | 10 mg/kg | 1% of administered dose |
Preclinical Efficacy
Animal Models of Cognitive Impairment
While specific data from preclinical Alzheimer's disease models are limited in the publicly available literature, this compound was advanced to clinical trials based on its mechanism of action, suggesting some evidence of efficacy in reversing cognitive deficits in animal models, such as scopolamine-induced amnesia.
Schedule-Induced Polydipsia
This compound has been shown to reduce schedule-induced polydipsia in rats, a model with potential relevance to obsessive-compulsive disorder.[1] This effect was observed immediately and was sustained throughout the 29-day experiment.[1]
Toxicology and Safety Pharmacology
Cardiovascular Effects
Preclinical studies in rats and dogs have identified cardiovascular effects as a key safety consideration for this compound.
Table 3: Cardiovascular Effects of this compound and Metabolite P7480 in Animals
| Species | Compound | Dose (oral) | Effect | Reference |
| Rat | This compound | 2-10 mg/kg | Dose-related increase in mean arterial pressure | |
| Rat | P7480 | 3-10 mg/kg | Dose-related increase in mean arterial pressure | |
| Dog | This compound | 0.1-2 mg/kg | Dose-related hypertension and bradycardia |
The pressor effect of this compound is primarily mediated by its metabolite, P7480, which acts as a postsynaptic α1-adrenoceptor agonist. The bradycardia observed in dogs appears to be centrally mediated.
Genotoxicity and Other Safety Data
Publicly available data on formal genotoxicity (e.g., Ames test, micronucleus assay), reproductive and developmental toxicity, and carcinogenicity studies for this compound are limited.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptors
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolite P7480 to α2-adrenoceptors.
-
Tissue Preparation: Rat cortical slices are prepared and homogenized. The membrane fraction is isolated by centrifugation.
-
Radioligand: [3H]-clonidine or another suitable α2-adrenoceptor radioligand is used.
-
Assay Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound (this compound or P7480) and a fixed concentration of the radioligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for the α2-adrenoceptor radioligand binding assay.
Schedule-Induced Polydipsia in Rats
-
Objective: To evaluate the effect of this compound on compulsive-like behavior.
-
Animals: Food-deprived rats.
-
Apparatus: Operant chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.
-
Procedure:
-
Rats are placed on a fixed-time schedule of food pellet delivery (e.g., one pellet every 60 seconds) for a set duration each day.
-
Water is freely available from the lickometer-equipped bottle.
-
Measure the volume of water consumed and the number of licks during each session.
-
Administer this compound or vehicle before the test sessions and record the effects on water consumption.
-
-
Data Analysis: Compare the water intake and licking behavior between the drug-treated and vehicle-treated groups.
Discussion and Future Directions
The preclinical data for this compound support its dual mechanism of action on the cholinergic and adrenergic systems. While this profile was promising for the treatment of Alzheimer's disease, the development was halted. The cardiovascular side effects, particularly the pressor effect mediated by its active metabolite, likely played a role in this decision.
Future research could focus on developing analogs of this compound with a more favorable safety profile, specifically by reducing the α1-adrenoceptor agonist activity of its metabolites while retaining the desired effects on acetylcholine and norepinephrine release. Further elucidation of the complete receptor binding profile and comprehensive toxicological assessment would be crucial for any future development program.
Conclusion
This technical guide has summarized the key preclinical findings for this compound. The available data highlight its unique dual-acting pharmacological profile but also underscore the cardiovascular safety concerns that need to be addressed. The provided tables, diagrams, and protocols offer a valuable resource for researchers interested in this class of compounds and the broader field of neurodegenerative disease therapeutics.
References
- 1. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A "bridging" (safety/tolerance) study of this compound hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute, subacute and subchronic toxicity of besulpamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Besipirdine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine is a novel compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission in the central nervous system.[2] This dual action makes it a compound of significant interest for researchers exploring new treatments for cognitive disorders.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data, this document also serves as a practical guide, outlining the standard experimental protocols for determining these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, influencing everything from formulation design to clinical administration and regulatory approval.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine | |
| Molecular Formula | C₁₆H₁₇N₃ | |
| Molar Mass | 251.33 g/mol | |
| CAS Number | 119257-34-0 (free base) | |
| Salt Form | This compound Hydrochloride (HP 749) | [1] |
| Molecular Formula (HCl) | C₁₆H₁₈ClN₃ | |
| Molar Mass (HCl) | 287.79 g/mol | |
| CAS Number (HCl) | 130953-69-4 | [3] |
Solubility Data
Quantitative public data on the solubility of this compound is scarce. However, qualitative descriptions and formulation information provide some insights. This compound is often used in its hydrochloride salt form to improve its aqueous solubility.
Qualitative Solubility:
| Solvent | Solubility | Reference |
| Polar Organic Solvents (Acetonitrile, Acetone, Ethanol, Butanol) | Soluble | |
| DMSO | Soluble | |
| Co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline) | Used for in vivo formulations |
Experimental Protocol for Determining Equilibrium Solubility
To address the lack of quantitative data, the following standard protocol is recommended for determining the equilibrium solubility of this compound and its salts.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (free base or hydrochloride salt)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
-
Calibrated pH meter
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).
Below is a Graphviz diagram illustrating the workflow for determining equilibrium solubility.
Stability Data
There is a notable absence of publicly available stability data for this compound, including information on its degradation products and degradation kinetics. To ensure the safety and efficacy of a potential drug product, a comprehensive stability assessment is mandatory. This involves forced degradation studies and stability testing under various conditions as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (free base or hydrochloride salt)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method (see below)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide at room temperature or with gentle heating.
-
Thermal Degradation: Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for an extended period.
-
Photodegradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all significant degradation products.
The following diagram outlines the process of a forced degradation study.
References
- 1. A "bridging" (safety/tolerance) study of this compound hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 130953-69-4 [m.chemicalbook.com]
Methodological & Application
In Vitro Experimental Design with Besipirdine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine (HP 749) is a novel nootropic agent that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is multifactorial, primarily involving the enhancement of cholinergic and adrenergic neurotransmission.[1][2] In vitro studies have revealed that this compound interacts with several key molecular targets, including voltage-gated ion channels and neurotransmitter receptors.[3][4]
These application notes provide a detailed overview of in vitro experimental designs to characterize the pharmacological profile of this compound. The protocols outlined below are intended to guide researchers in assessing its effects on receptor binding, neurotransmitter release, and neuronal excitability.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following table summarizes the key quantitative data reported for this compound in various in vitro assays. This consolidated view allows for a clear comparison of its potency at different molecular targets.
| Target/Assay | Ligand/Method | Preparation | Value | Reference |
| α2-Adrenoceptor Binding | - | Rat Cortical Membranes | Ki = 380 nM | [3] |
| Voltage-Gated Sodium Channel | [3H]-Batrachotoxin Binding | Rat Brain Vesicular Preparation | IC50 = 5.5 ± 0.2 µM | |
| Veratridine-Induced Ca2+ Increase | Fura-2 | Primary Cultured Rat Cortical Neurons (5 mM KCl) | IC50 = 23.8 ± 1.4 µM | |
| Veratridine-Induced Ca2+ Increase | Fura-2 | Primary Cultured Rat Cortical Neurons (15 mM KCl) | IC50 = 7.3 ± 1.2 µM | |
| Muscarinic Receptor Binding | [3H]Quinuclidinyl Benzilate | In vitro assay | Inhibition | |
| Adrenergic Receptor Binding | [3H]Clonidine | In vitro assay | Inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Neurotransmitter Release Assay from Rat Brain Slices
This protocol is designed to measure the effect of this compound on the release of radiolabeled neurotransmitters (e.g., norepinephrine, acetylcholine) from rat brain slices.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Vibratome or tissue chopper
-
Superfusion system with multiple chambers
-
Liquid scintillation counter and vials
-
[3H]-Norepinephrine or [3H]-Choline
-
This compound hydrochloride
-
Krebs-Ringer bicarbonate buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. Saturated with 95% O2 / 5% CO2.
-
High K+ buffer (Krebs-Ringer with elevated KCl, e.g., 30 mM, with a corresponding reduction in NaCl to maintain osmolarity) or Veratridine solution.
Procedure:
-
Tissue Preparation: a. Humanely euthanize the rat according to institutional guidelines. b. Rapidly dissect the brain and place it in ice-cold Krebs-Ringer buffer. c. Prepare coronal slices (300-400 µm thick) of the desired brain region (e.g., cerebral cortex, hippocampus) using a vibratome. d. Allow the slices to recover in oxygenated Krebs-Ringer buffer at room temperature for at least 60 minutes.
-
Radiolabeling: a. Incubate the slices in oxygenated Krebs-Ringer buffer containing either [3H]-Norepinephrine (for adrenergic release) or [3H]-Choline (for cholinergic release) for 30-60 minutes at 37°C.
-
Superfusion: a. Transfer the radiolabeled slices to the superfusion chambers. b. Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C. c. Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to measure basal release. d. After establishing a stable baseline, switch to a buffer containing the desired concentration of this compound and continue collecting fractions. e. To evoke neurotransmitter release, introduce a stimulation period by switching to a high K+ buffer or a buffer containing veratridine, both with and without this compound. f. Following the stimulation period, return to the standard Krebs-Ringer buffer to measure the washout.
-
Quantification: a. Add scintillation cocktail to each collected fraction and to the superfused tissue slices at the end of the experiment. b. Quantify the radioactivity in each sample using a liquid scintillation counter. c. Express the release of radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period.
-
Data Analysis: a. Calculate the stimulation-evoked overflow of radioactivity by subtracting the basal release from the total release during the stimulation period. b. Compare the evoked overflow in the presence and absence of this compound to determine its effect on neurotransmitter release.
α2-Adrenoceptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for α2-adrenergic receptors in rat brain membranes.
Materials:
-
Rat cerebral cortex
-
Sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-Clonidine or another suitable α2-adrenoceptor radioligand
-
This compound hydrochloride
-
Non-specific binding agent (e.g., 10 µM yohimbine)
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter and vials
Procedure:
-
Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Wash the pellet by resuspending in fresh assay buffer and centrifuging again. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Binding Assay: a. In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 250 µL:
- Membrane preparation (50-100 µg of protein)
- A fixed concentration of [3H]-Clonidine (typically at or near its Kd)
- Varying concentrations of this compound or buffer (for total binding) or the non-specific binding agent (for non-specific binding). b. Incubate the mixture at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: a. Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold. b. Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of Voltage-Gated Sodium Channels
This protocol outlines the use of the whole-cell patch-clamp technique to investigate the effects of this compound on voltage-gated sodium channels in cultured neurons.
Materials:
-
Primary cultured rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): K-gluconate 140, MgCl2 2, EGTA 10, HEPES 10, ATP-Na2 2; pH adjusted to 7.2 with KOH.
-
This compound hydrochloride
Procedure:
-
Cell Preparation: a. Plate cultured neurons on glass coverslips suitable for microscopy. b. Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patch-Clamp Recording: a. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. b. Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior. d. Clamp the membrane potential at a holding potential where sodium channels are largely in the closed state (e.g., -80 mV).
-
Data Acquisition: a. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents. b. Record the resulting inward currents. c. Perfuse the recording chamber with the external solution containing the desired concentration of this compound. d. Repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
Data Analysis: a. Measure the peak amplitude of the sodium current at each voltage step before and after the application of this compound. b. Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the sodium current. c. Analyze the voltage-dependence of activation and inactivation to determine if this compound alters the gating properties of the channels. d. To assess use-dependent block, apply a train of depolarizing pulses at different frequencies and measure the progressive reduction in current amplitude in the presence of this compound.
References
- 1. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency-dependent inhibition of neurotransmitter release by this compound and HP 184 - PubMed [pubmed.ncbi.nlm.nih.gov]
Besipirdine Dosage and Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on besipirdine dosage and administration in various animal models, with a focus on its potential application in cognitive enhancement and neurodegenerative disease research. The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a novel compound that has been investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Its mechanism of action is primarily attributed to the enhancement of both cholinergic and adrenergic neurotransmission in the central nervous system.[1][2] Preclinical studies in various animal models are crucial for elucidating its therapeutic potential and informing clinical trial design.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound administered in different animal models. It is important to note that the optimal dosage for cognitive studies may differ from those used in studies with other primary endpoints, such as cardiovascular effects.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Dosage Range | Administration Route | Study Focus | Reference |
| Rat | 2-10 mg/kg | Oral (p.o.) | Cardiovascular effects | [3] |
| Rat (Scopolamine-induced amnesia model) | 0.4 mg/kg (of scopolamine) | Intraperitoneal (i.p.) | Induction of cognitive deficit | [4] |
Table 2: this compound Dosage in Non-Rodent Models
| Animal Model | Dosage Range | Administration Route | Study Focus | Reference |
| Dog | 0.1-2 mg/kg | Oral (p.o.) | Cardiovascular effects | [3] |
Table 3: this compound Dosage in Human Clinical Trials (for context)
| Population | Dosage | Administration Route | Study Focus | Reference |
| Alzheimer's Disease Patients | 5 mg BID | Oral | Cognitive function | |
| Alzheimer's Disease Patients | 20 mg BID | Oral | Cognitive function |
Mechanism of Action and Signaling Pathway
This compound enhances neurotransmission through a dual mechanism involving both the cholinergic and adrenergic systems. A key aspect of its action is the blockade of presynaptic α2-adrenoceptors, which leads to an increased release of norepinephrine. This, in turn, can modulate cholinergic activity and other downstream signaling pathways. This compound has also been shown to interact with voltage-dependent sodium channels, which may contribute to its effects on neurotransmitter release.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol for Oral Administration of this compound in a Rat Model of Scopolamine-Induced Amnesia
This protocol describes a general procedure for evaluating the efficacy of this compound in a common animal model of cognitive impairment.
Materials:
-
This compound hydrochloride
-
Scopolamine hydrobromide
-
Vehicle for drug dissolution (e.g., sterile saline or distilled water)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations (e.g., to achieve doses of 2, 5, and 10 mg/kg).
-
Dissolve scopolamine hydrobromide in sterile saline to a concentration of 0.4 mg/mL.
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle for both this compound and scopolamine)
-
Group 2: Scopolamine control (receives vehicle for this compound and scopolamine)
-
Group 3: this compound (low dose) + Scopolamine
-
Group 4: this compound (medium dose) + Scopolamine
-
Group 5: this compound (high dose) + Scopolamine
-
Group 6 (Optional): Positive control (e.g., donepezil) + Scopolamine
-
-
Drug Administration:
-
Administer this compound or its vehicle orally via gavage once daily for a predetermined period (e.g., 7-14 days) before the behavioral testing.
-
On the day of behavioral testing, administer scopolamine (0.4 mg/kg, i.p.) or saline 30 minutes before the start of the test to induce amnesia.
-
-
Behavioral Testing:
-
Conduct the chosen behavioral test to assess learning and memory. For example, in a passive avoidance task, measure the latency to enter a dark compartment associated with a mild footshock.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different experimental groups.
-
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
This compound shows promise as a cognitive enhancer due to its dual action on cholinergic and adrenergic systems. The provided data and protocols offer a foundation for researchers to design and conduct preclinical studies to further investigate its therapeutic potential. Careful dose-selection and the use of appropriate animal models of cognitive impairment are critical for obtaining meaningful and translatable results. Further research is warranted to establish optimal dosing regimens for different models and to fully elucidate the molecular mechanisms underlying this compound's effects.
References
- 1. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
Application Notes and Protocols for Administering Besipirdine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Besipirdine in rodent models, based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization for specific experimental needs.
Introduction
This compound is a compound known to enhance both cholinergic and adrenergic neurotransmission and to inhibit voltage-dependent sodium channels.[1][2][3][4] These mechanisms of action suggest its potential for investigation in various neurological and psychiatric rodent models. This document provides detailed protocols for oral and intraperitoneal administration, summarizes available quantitative data, and visualizes the key signaling pathways and experimental workflows.
Data Presentation
Due to the limited availability of comprehensive public data on this compound in rodents, the following tables summarize the currently available information. Researchers are encouraged to perform pilot studies to determine optimal dosing and pharmacokinetic profiles for their specific rodent strain and experimental paradigm.
Table 1: this compound Administration Summary in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral (p.o.) | [3] |
| Dosage Range | 2 - 10 mg/kg | |
| Reported Effect | Dose-related increase in mean arterial pressure | |
| Reported Effect | Reduction of schedule-induced polydipsia |
Table 2: Proposed Vehicle Formulation for In Vivo Rodent Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/PBS/ddH2O | 45% |
Note: This formulation is a general recommendation for compounds with similar solubility characteristics. It is crucial to assess the stability and solubility of this compound in this vehicle before administration.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration
This protocol describes the preparation of a this compound dosing solution.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline, phosphate-buffered saline (PBS), or double-distilled water (ddH2O)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 2-10 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution:
-
In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween-80 in the ratio of 10:40:5, respectively.
-
Vortex thoroughly until a homogenous mixture is achieved.
-
-
Dissolve this compound:
-
Add the calculated mass of this compound to the vehicle mixture.
-
Vortex until the this compound is completely dissolved. Gentle warming may be required, but the stability of the compound under heat should be considered.
-
-
Final Formulation:
-
Add the appropriate volume of saline, PBS, or ddH2O to achieve the final desired concentration and bring the vehicle composition to 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous solution.
-
Vortex the final solution thoroughly. The solution should be clear and free of particulates.
-
-
Storage: The stability of this compound in this formulation is not published. It is recommended to prepare the solution fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Rats
This protocol details the procedure for administering this compound via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)
-
Syringes (volume appropriate for dosing)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume of the dosing solution to be administered. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.
-
Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the accurate injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Injection Site: Turn the mouse to expose the abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspirate slightly to ensure no blood or urine is drawn into the syringe.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions, such as signs of pain or abdominal distress.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for a pharmacokinetic study.
References
- 1. This compound (HP 749) reduces schedule-induced polydipsia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency-dependent inhibition of neurotransmitter release by this compound and HP 184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Besipirdine in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine is an indole-substituted analog of 4-aminopyridine that has been investigated for its potential therapeutic effects in Alzheimer's disease (AD). Its primary mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission in the central nervous system.[1][2] This dual action presents a compelling rationale for its use in AD, a neurodegenerative disorder characterized by deficits in these neurotransmitter systems, which are crucial for cognitive functions such as memory and learning. While clinical trials have suggested a primarily symptomatic benefit in patients, preclinical studies in animal models are essential to fully elucidate its mechanisms and potential disease-modifying effects.[1][2]
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for evaluating the efficacy of this compound in preclinical models of Alzheimer's disease.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease is believed to stem from its ability to modulate multiple neurotransmitter systems. It enhances cholinergic neurotransmission, which is compromised early in AD, and also potentiates adrenergic signaling.
Cholinergic and Adrenergic Signaling in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a key contributor to the cognitive decline observed in patients. Adrenergic dysfunction has also been implicated in the cognitive and behavioral symptoms of AD. This compound, by enhancing both of these pathways, may offer a broader therapeutic window compared to purely cholinergic agents.
This compound's Molecular Targets
This compound and its N-despropyl metabolite (P7480) exhibit activity at several key molecular targets:
-
α2-Adrenoceptors: this compound and P7480 bind to α2-adrenoceptors, which can facilitate the release of norepinephrine by blocking presynaptic autoreceptors.[3]
-
α1-Adrenoceptors: The metabolite P7480 also acts as a postsynaptic α1-adrenoceptor agonist.
-
Voltage-Dependent Sodium Channels: this compound interacts with these channels, leading to a frequency-dependent inhibition of neurotransmitter release.
This multifaceted mechanism of action suggests that this compound could influence synaptic plasticity and neuronal communication, processes that are disrupted in Alzheimer's disease. The co-activation of cholinergic and adrenergic receptors has been shown to synergistically activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in long-term potentiation and memory formation.
Proposed signaling pathway of this compound and its metabolite.
Preclinical Evaluation in Alzheimer's Disease Models
Given the absence of published studies on this compound in established Alzheimer's disease animal models, the following sections outline a hypothetical, yet robust, experimental design for such an evaluation. The protocols are based on standard methodologies for testing cholinomimetic and adrenergic compounds in transgenic mouse models of AD.
Animal Models
A variety of transgenic mouse models that recapitulate key aspects of AD pathology are available. The APP/PS1 mouse model is a commonly used and well-characterized model that develops amyloid plaques and cognitive deficits.
Experimental Workflow
A typical preclinical study to evaluate this compound would involve the following stages:
Experimental workflow for preclinical evaluation of this compound.
Data Presentation
The following tables summarize key quantitative data from preclinical studies on this compound and provide a template for presenting hypothetical data from a study in an AD mouse model.
Table 1: In Vivo Pharmacological Effects of this compound in Healthy Animals
| Species | Dose Range (p.o.) | Primary Effects | Reference |
| Rat | 2-10 mg/kg | Dose-related increase in mean arterial pressure | |
| Dog | 0.1-2 mg/kg | Dose-related hypertension and bradycardia |
Table 2: Hypothetical Cognitive Performance in APP/PS1 Mice Treated with this compound (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20 ± 3 | 45 ± 5 |
| APP/PS1 + Vehicle | 45 ± 5 | 20 ± 4 |
| APP/PS1 + this compound (5 mg/kg) | 35 ± 4 | 30 ± 5 |
| APP/PS1 + this compound (10 mg/kg) | 28 ± 4 | 38 ± 6 |
Table 3: Hypothetical Brain Amyloid-β Levels in APP/PS1 Mice Treated with this compound
| Treatment Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| APP/PS1 + Vehicle | 150 ± 20 | 2500 ± 300 |
| APP/PS1 + this compound (5 mg/kg) | 130 ± 18 | 2200 ± 250 |
| APP/PS1 + this compound (10 mg/kg) | 110 ± 15 | 1800 ± 200 |
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Protocol 1: Drug Preparation and Administration
Objective: To prepare and administer this compound to mice chronically.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Analytical balance
-
Vortex mixer
-
Syringes
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound hydrochloride in the vehicle. Use a vortex mixer to ensure complete dissolution.
-
Prepare fresh solutions daily.
-
Administer the this compound solution or vehicle to the mice once daily via oral gavage. The volume of administration should be adjusted based on the individual animal's weight (e.g., 10 ml/kg).
-
Continue administration for the duration of the study (e.g., 4-12 weeks).
Protocol 2: Morris Water Maze Test
Objective: To assess spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Water (made opaque with non-toxic white paint or milk powder)
-
Escape platform
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (Days 1-5):
-
Fill the tank with water (20-22°C) to a level that submerges the escape platform by 1-2 cm.
-
Place distinct visual cues on the walls around the tank.
-
Gently place the mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
Perform four trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Brain Tissue Homogenization and Aβ ELISA
Objective: To quantify the levels of soluble and insoluble amyloid-β in the brain.
Materials:
-
Dissected brain tissue (cortex and hippocampus)
-
Tissue protein extraction reagent
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader
Procedure:
-
Homogenization:
-
Weigh the dissected brain tissue.
-
Add ice-cold tissue protein extraction reagent with protease inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant (this is the soluble fraction).
-
Resuspend the pellet in a guanidine hydrochloride solution to solubilize the insoluble fraction.
-
-
ELISA:
-
Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add the brain homogenate samples (soluble and insoluble fractions) and standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve. Normalize the values to the total protein concentration of the homogenate.
-
Conclusion
While clinical data on this compound for Alzheimer's disease is available, there is a notable gap in the preclinical literature regarding its use in animal models of the disease. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute studies to investigate the efficacy and mechanisms of this compound in relevant preclinical models. Such studies are crucial for determining if the dual cholinergic and adrenergic enhancing properties of this compound can translate into tangible benefits on the underlying pathology of Alzheimer's disease, beyond symptomatic relief.
References
- 1. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Besipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine (HP 749) is a novel compound that was investigated for the treatment of Alzheimer's disease. It enhances both cholinergic and adrenergic neurotransmission and acts as an inhibitor of voltage-dependent sodium and potassium channels. Accurate and precise quantification of this compound and its major metabolite, P86-7480 (an N-despropyl derivative), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound and its metabolite in plasma: a validated HPLC-UV method and a representative LC-MS/MS method. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[1][2]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the analytical methods described.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | This compound (HP 749) | P86-7480 (Metabolite) |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Precision | < 10% | < 10% |
| Accuracy | < 10% | < 10% |
| Recovery | 63 - 74% | 63 - 68% |
| Internal Standard (IS) | P7835 | P7835 |
Table 2: Representative LC-MS/MS Method Performance Characteristics
| Parameter | This compound (HP 749) | P86-7480 (Metabolite) |
| Linearity Range | 0.1 - 100 ng/mL (Typical) | 0.1 - 100 ng/mL (Typical) |
| Limit of Quantification (LOQ) | 0.1 ng/mL (Typical) | 0.1 ng/mL (Typical) |
| Precision | < 15% | < 15% |
| Accuracy | 85 - 115% | 85 - 115% |
| Recovery | > 80% (Typical) | > 80% (Typical) |
| Internal Standard (IS) | Isotopically Labeled this compound | Isotopically Labeled P86-7480 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound and its Metabolite in Plasma
This protocol is based on the method developed by Hsu et al. (1991).
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma sample in a polypropylene tube, add 50 µL of internal standard solution (P7835, 1 µg/mL in methanol).
-
Add 0.5 mL of 1 M sodium carbonate buffer (pH 9.0).
-
Add 5.0 mL of extraction solvent (cyclohexane-ethyl acetate, 1:1 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 50 µL into the HPLC system.
2. HPLC-UV Operating Conditions
-
Instrument: HPLC system with UV detector
-
Column: Analytical phenyl column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile - 0.1 M Ammonium Formate (pH 4.5) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and P86-7480 into blank plasma.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of unknown samples from the calibration curve using linear regression.
Protocol 2: Representative LC-MS/MS Method for Quantification of this compound and its Metabolite in Plasma
This protocol is a representative method based on common practices for small molecule quantification in biological matrices.[3][4]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution (isotopically labeled this compound and P86-7480 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Operating Conditions
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, P86-7480, and their internal standards need to be determined by direct infusion and optimization on the specific mass spectrometer used.
3. Calibration and Quality Control
-
Follow the same procedure as described for the HPLC-UV method, using appropriate concentration ranges for the calibration standards and QC samples.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound and its metabolite.
References
- 1. Effects of this compound at the voltage-dependent sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the HPLC Analysis of Besipiridine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipiridine (formerly known as HP 749) is a cholinomimetic and nootropic agent that was investigated as a potential treatment for Alzheimer's disease. Accurate and precise quantification of Besipiridine in plasma is essential for pharmacokinetic studies, dose-response analysis, and overall clinical development. This document provides a detailed application note and protocol for the determination of Besipiridine in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, based on the established method by Hsu et al. (1991).
Principle of the Method
This method involves the extraction of Besipiridine and its primary metabolite, N-despropyl Besipiridine, from a plasma matrix using liquid-liquid extraction. The separation and quantification are achieved using a reversed-phase HPLC system with a phenyl stationary phase and an isocratic mobile phase, followed by UV detection. An internal standard is used to ensure accuracy and correct for variations in extraction and injection.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC analysis of Besipiridine and its N-despropyl metabolite in plasma.
| Parameter | Besipiridine (HP 749) | N-despropyl Besipiridine (P7480) | Reference |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | [1] |
| Precision | < 10% | < 10% | [1] |
| Accuracy | < 10% | < 10% | [1] |
| Recovery | 63 - 74% | 63 - 68% | [1] |
Experimental Protocols
Reagents and Materials
-
Besipiridine Hydrochloride Reference Standard
-
N-despropyl Besipiridine Reference Standard
-
Internal Standard (A suitable analogue, to be selected and validated)
-
HPLC Grade Acetonitrile
-
HPLC Grade Cyclohexane
-
HPLC Grade Ethyl Acetate
-
Ammonium Formate
-
Deionized Water
-
Human Plasma (drug-free)
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Analytical Phenyl column.
-
Mobile Phase: A mixture of Acetonitrile and Ammonium Formate buffer. The exact concentration of the ammonium formate buffer and the ratio of acetonitrile to buffer should be optimized to achieve good separation. A typical starting point could be Acetonitrile:20mM Ammonium Formate (pH adjusted to 4.5) in a 40:60 (v/v) ratio.
-
Flow Rate: A typical flow rate for a standard analytical column is 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of Besipiridine.
-
Injection Volume: 20 µL (typical, can be optimized).
-
Run Time: To be determined based on the retention times of the analytes and internal standard.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Besipiridine HCl and N-despropyl Besipiridine in methanol to obtain a concentration of 1 mg/mL. Prepare a separate stock solution for the internal standard.
-
Working Stock Solutions (100 µg/mL): Dilute the primary stock solutions with methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the working stock solutions into drug-free human plasma to achieve the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma sample (calibration standard, QC, or unknown sample) into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 1.0 mL of 0.1 M Sodium Hydroxide to basify the plasma and vortex.
-
Add 5.0 mL of the extraction solvent (a mixture of cyclohexane and ethyl acetate). The recommended starting ratio is 50:50 (v/v), which may require optimization.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Inject 20 µL into the HPLC system.
Visualizations
Caption: Workflow for Besipiridine analysis in plasma.
Caption: Logical components of an HPLC system.
References
Besipirdine for studying cholinergic and adrenergic systems
Application Notes and Protocols for Besipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HP 749) is a novel nootropic agent that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease.[1][2] It is an indole-substituted analog of 4-aminopyridine that distinctively enhances both central cholinergic and adrenergic neurotransmission.[1][3] This dual mechanism of action makes it a valuable pharmacological tool for studying the intricate interplay between these two critical neurotransmitter systems in both normal and pathological brain states. Unlike purely cholinergic agents, this compound's ability to modulate noradrenergic activity provides a broader spectrum of action for investigating cognitive function, arousal, and neuronal excitability.[1]
These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in in vitro and in vivo experimental settings.
Mechanism of Action
This compound's pharmacological effects are attributed to its multifaceted mechanism of action impacting both acetylcholine (ACh) and norepinephrine (NE) signaling pathways:
-
Cholinergic System Enhancement: this compound is a non-receptor-dependent cholinomimetic. It enhances the release of acetylcholine from presynaptic terminals by blocking voltage-gated potassium channels (specifically M-channels). This channel blockade leads to neuronal membrane depolarization, which increases neuronal excitation and facilitates neurotransmitter release.
-
Adrenergic System Modulation: this compound acts as an antagonist at presynaptic α2-adrenergic autoreceptors. These autoreceptors normally provide negative feedback, inhibiting further norepinephrine release. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the stimulated release of norepinephrine from cortical tissue. Furthermore, this compound has been shown to inhibit the reuptake of norepinephrine.
-
Sodium Channel Inhibition: this compound also interacts with voltage-dependent sodium channels, leading to a frequency-dependent inhibition of neurotransmitter release. This suggests that this compound may act as a "filter" in the brain, permitting signaling at lower frequencies while dampening excessive transmission at higher frequencies.
Its major metabolite, P7480 (N-despropyl-besipirdine), also exhibits significant adrenergic activity, acting as a potent α2-adrenoceptor binder and a postsynaptic α1-adrenoceptor agonist.
Pharmacological Data
The following tables summarize the key quantitative data for this compound and its primary metabolite, P7480, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Preparation | K_i (nM) | Reference |
|---|---|---|---|---|
| This compound | α2-Adrenoceptor | Not Specified | 380 |
| P7480 | α2-Adrenoceptor | Not Specified | 10 | |
Table 2: Functional Activity
| Compound | Assay | Conditions | IC_50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Inhibition of veratridine-induced Ca2+ increase | 5 mM KCl | 23.8 ± 1.4 |
| this compound | Inhibition of veratridine-induced Ca2+ increase | 15 mM KCl (Depolarizing) | 7.3 ± 1.2 | |
Visualized Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a representative method for determining the binding affinity (K_i) of this compound for α2-adrenergic receptors, based on standard competitive binding assay principles.
Objective: To determine the IC_50 and calculate the K_i of this compound at the α2-adrenergic receptor using a competitive binding assay with a known radioligand (e.g., [³H]clonidine or [³H]rauwolscine).
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing α2-adrenergic receptors (e.g., from rat cerebral cortex or transfected cell lines).
-
Radioligand: [³H]clonidine (agonist) or [³H]rauwolscine (antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Agent: High concentration of a known α2 ligand (e.g., 10 µM phentolamine or yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine), cell harvester, scintillation vials, scintillation cocktail, and a scintillation counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice. Homogenize gently and dilute in assay buffer to a final concentration of 50-120 µg protein per well. Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its K_d), and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific agent, 50 µL radioligand, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL radioligand, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC_50 value.
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: In Vitro [³H]Norepinephrine Release from Rat Cortical Slices
This protocol is adapted from methodologies used to assess the effect of compounds on neurotransmitter release from brain tissue.
Objective: To measure the effect of this compound on the electrically stimulated release of [³H]norepinephrine ([³H]NE) from rat cortical slices.
Materials:
-
Animals: Adult Wistar or Sprague-Dawley rats.
-
Radiolabel: [³H]Norepinephrine.
-
Reagents: Krebs-Ringer bicarbonate buffer, Pargyline (MAO inhibitor), Desipramine (NE uptake inhibitor, for loading), this compound.
-
Equipment: Tissue chopper, superfusion apparatus with platinum electrodes, fraction collector, scintillation counter.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and rapidly dissect the cerebral cortex on ice. Prepare 400 µm thick slices using a tissue chopper.
-
Radiolabeling: Pre-incubate the slices for 30 minutes at 37°C in oxygenated Krebs-Ringer buffer containing 0.1 µM [³H]NE, pargyline, and desipramine to facilitate loading of the radiolabel into noradrenergic neurons.
-
Superfusion: Transfer the loaded slices to individual chambers of a superfusion apparatus. Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant rate (e.g., 0.5 mL/min) for a 60-minute washout period.
-
Stimulation and Sample Collection:
-
Collect baseline fractions of the superfusate (e.g., 5-minute intervals).
-
Apply a first electrical stimulation (S1) (e.g., 2 ms pulses, 2 Hz for 2 minutes) to evoke [³H]NE release.
-
After S1, switch to a buffer containing this compound at the desired concentration and continue perfusion.
-
Apply a second identical electrical stimulation (S2) 30-40 minutes after S1.
-
Collect superfusate fractions throughout the experiment.
-
-
Radioactivity Measurement: Add scintillation cocktail to each collected fraction and measure the radioactivity (dpm) using a scintillation counter. At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.
-
Data Analysis:
-
Calculate the fractional release of [³H]NE for each sample (dpm in sample / total dpm in the tissue at the start of the collection period).
-
Determine the total evoked release for S1 and S2 by summing the fractional release above baseline during and after each stimulation.
-
Calculate the S2/S1 ratio. An S2/S1 ratio greater than that of the control (vehicle-treated) slices indicates that this compound enhanced the stimulated release of norepinephrine.
-
Protocol 3: In Vivo Monitoring of Norepinephrine Release via Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure extracellular norepinephrine levels in the brain of a freely moving rat following this compound administration.
Objective: To assess the effect of systemic this compound administration on extracellular norepinephrine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus).
Materials:
-
Animals: Adult Sprague-Dawley rats, surgically implanted with a guide cannula targeting the brain region of interest.
-
Microdialysis Equipment: Microdialysis probes (e.g., 20 kDa molecular weight cutoff), syringe pump, fraction collector (preferably refrigerated).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: HPLC with electrochemical detection (HPLC-ED), optimized for catecholamine analysis.
-
Drug: this compound hydrochloride for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Surgical Preparation: Under anesthesia, stereotaxically implant a guide cannula above the target brain region in each rat. Allow a recovery period of at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
System Equilibration: Connect the probe to the microdialysis pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 90-120 minutes.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent catecholamine degradation. Collect at least 3-4 stable baseline samples.
-
Drug Administration: Administer this compound or vehicle systemically (e.g., i.p. injection).
-
Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration.
-
Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Calculate the absolute concentration of norepinephrine in each sample based on a standard curve.
-
Normalize the data by expressing the post-treatment concentrations as a percentage of the average baseline concentration for each animal.
-
Compare the time course of norepinephrine levels between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
References
- 1. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Voltage-Gated Potassium Channels with Besipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine is a compound that has been investigated for its potential therapeutic effects, and early research has indicated its activity as an inhibitor of both voltage-dependent sodium and potassium channels.[1] While the majority of published research has focused on its interaction with sodium channels, its effects on voltage-gated potassium channels (Kv) present an important area of study for understanding its complete pharmacological profile and potential off-target effects.
Voltage-gated potassium channels are critical regulators of neuronal excitability, cardiac action potential duration, and other physiological processes. Therefore, characterizing the interaction of investigational compounds like this compound with various Kv channel subtypes is essential for drug development and safety assessment.
These application notes provide a framework for studying the effects of this compound on voltage-gated potassium channels, including generalized experimental protocols and data presentation formats.
Data Presentation
Due to the limited publicly available data on the specific interactions of this compound with various voltage-gated potassium channel subtypes, the following tables are presented as templates to guide researchers in summarizing their potential findings. These tables illustrate how quantitative data on the inhibitory effects of a test compound on different Kv channels would be structured for clear comparison.
Table 1: Inhibitory Potency of a Test Compound on Various Voltage-Gated Potassium Channel Subtypes
| Channel Subtype | Cell Line | IC50 (µM) | Hill Slope | N (replicates) |
| hKv1.1 | HEK293 | Data not available | Data not available | Data not available |
| hKv1.3 | CHO-K1 | Data not available | Data not available | Data not available |
| hKv7.2/7.3 | HEK293 | Data not available | Data not available | Data not available |
| hERG (Kv11.1) | HEK293 | Data not available | Data not available | Data not available |
Table 2: Effects of a Test Compound on the Gating Properties of a Representative Voltage-Gated Potassium Channel (e.g., hKv7.2/7.3)
| Parameter | Control | Test Compound (Concentration) | Fold Change | P-value |
| Activation | ||||
| V₅₀ of Activation (mV) | Value | Value | N/A | Value |
| Activation Time Constant (τ) at +40 mV (ms) | Value | Value | Value | Value |
| Deactivation | ||||
| Deactivation Time Constant (τ) at -80 mV (ms) | Value | Value | Value | Value |
| Inactivation | ||||
| V₅₀ of Inactivation (mV) | Value | Value | N/A | Value |
| Inactivation Time Constant (τ) at +60 mV (ms) | Value | Value | Value | Value |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the effects of a compound like this compound on voltage-gated potassium channels using the whole-cell patch-clamp electrophysiology technique.
Protocol 1: Determination of IC50 using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent inhibition of a specific voltage-gated potassium channel subtype by a test compound.
Materials:
-
HEK293 or CHO cells stably expressing the human Kv channel subtype of interest.
-
Cell culture reagents.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg, pH adjusted to 7.2 with KOH.
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to elicit the characteristic outward potassium current. The specific voltage and duration will depend on the Kv channel subtype being studied (e.g., a 500 ms step to +40 mV).
-
Record the baseline current in the absence of the test compound.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing increasing concentrations of the test compound.
-
Allow 2-3 minutes for each concentration to equilibrate before recording the current using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak outward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value and the Hill slope.
-
Protocol 2: Characterization of Effects on Channel Gating Properties
Objective: To determine if the test compound alters the voltage-dependence of activation, deactivation, and inactivation of a specific Kv channel.
Procedure: Follow the same initial steps for cell preparation and achieving whole-cell configuration as in Protocol 1.
1. Voltage-Dependence of Activation:
-
From a holding potential of -80 mV, apply a series of depolarizing voltage steps in 10 mV increments (e.g., from -70 mV to +60 mV).
-
Measure the peak tail current upon repolarization to a fixed potential (e.g., -50 mV).
-
Normalize the tail current amplitudes to the maximum tail current.
-
Plot the normalized tail current as a function of the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V₅₀).
-
Repeat the protocol in the presence of the test compound at a concentration close to its IC50.
2. Voltage-Dependence of Inactivation (Steady-State):
-
From a holding potential of -80 mV, apply a series of 10-second conditioning prepulses in 10 mV increments (e.g., from -120 mV to +20 mV).
-
Follow each prepulse with a test pulse to a potential that elicits a maximal current (e.g., +40 mV).
-
Measure the peak current during the test pulse.
-
Normalize the peak currents to the maximum current obtained.
-
Plot the normalized current as a function of the conditioning prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V₅₀).
-
Repeat the protocol in the presence of the test compound.
3. Kinetics of Activation, Deactivation, and Inactivation:
-
Measure the time course of current activation, deactivation, and inactivation by fitting the respective current traces with single or double exponential functions to obtain time constants (τ).
-
Compare the time constants in the absence and presence of the test compound.
Visualizations
Diagram 1: Experimental Workflow for Characterizing Compound Effects on Kv Channels
Diagram 2: Simplified Signaling Pathway of a Voltage-Gated Potassium Channel
References
Application of Besipirdine in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besipirdine hydrochloride (HP 749) is an indole-substituted analog of 4-aminopyridine that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission.[1][2] Furthermore, this compound is characterized as a voltage-dependent sodium channel blocker, a property that may contribute to its neuroprotective potential.[3] This document provides an overview of the application of this compound in neuroprotection assays, summarizing available quantitative data and presenting detailed, albeit generalized, protocols for assessing its neuroprotective effects against common insults such as excitotoxicity and oxidative stress.
Mechanism of Action
This compound's primary mechanisms of action relevant to neuroprotection include:
-
Voltage-Dependent Sodium Channel Blockade: this compound inhibits voltage-sensitive sodium channels, which can be neuroprotective by reducing excessive neuronal firing and subsequent excitotoxicity.[3] This action is competitive at the batrachotoxin/veratridine binding site.[3]
-
Enhancement of Neurotransmission: The compound enhances both cholinergic and adrenergic neurotransmission, which may have implications for cognitive function and neuronal health.
-
Modulation of Calcium Influx: By blocking sodium channels, this compound can inhibit veratridine-stimulated increases in intracellular sodium and calcium, key events in excitotoxic neuronal death.
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity in vitro.
Table 1: Inhibition of Veratridine-Induced Intracellular Ca2+ Increase
| Parameter | Condition | Value (µM) | Reference |
| IC50 | 5 mM KCl | 23.8 ± 1.4 | |
| IC50 | 15 mM KCl | 7.3 ± 1.2 |
Table 2: Inhibition of [3H]-Batrachotoxin Binding
| Parameter | Preparation | Value (µM) | Reference |
| IC50 | Rat brain vesicular preparation | 5.5 ± 0.2 |
Experimental Protocols
While specific neuroprotection assay protocols for this compound are not extensively detailed in the public domain, its known mechanisms of action suggest its potential utility in assays for excitotoxicity and oxidative stress. The following are detailed, generalized protocols that can be adapted to evaluate the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound hydrochloride
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., LDH cytotoxicity assay kit)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium with supplements for 7-10 days in a humidified incubator at 37°C and 5% CO2 to allow for maturation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Carefully remove half of the culture medium from each well and replace it with medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add L-glutamic acid to the wells to a final concentration known to induce approximately 50% cell death (e.g., 25-100 µM, this should be optimized for the specific cell culture system).
-
Include control wells with no glutamate and wells with glutamate but no this compound.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Plot the concentration of this compound against the percentage of cell viability to determine its neuroprotective effect.
-
Protocol 2: Evaluation of Neuroprotection against Oxidative Stress in a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To assess the potential of this compound to protect neuronal cells from oxidative stress-induced damage.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
96-well culture plates
-
This compound hydrochloride
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent (e.g., 6-hydroxydopamine)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., DCFDA/H2DCFDA)
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
For differentiation (optional but recommended for a more neuron-like phenotype), reduce the serum concentration to 1% and add retinoic acid (10 µM) for 5-7 days.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the existing medium with the this compound-containing medium or vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in culture medium.
-
Expose the cells to a concentration of H₂O₂ known to cause significant cell death (e.g., 100-500 µM, to be optimized).
-
Include control wells (no H₂O₂) and wells with H₂O₂ but no this compound.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Use a commercially available cell viability assay kit according to the manufacturer's instructions (e.g., CellTiter-Glo® to measure ATP levels).
-
-
(Optional) Measurement of Reactive Oxygen Species (ROS):
-
At an earlier time point after H₂O₂ exposure (e.g., 1-4 hours), incubate the cells with a ROS-sensitive fluorescent probe like DCFDA.
-
Measure the fluorescence intensity using a fluorescence plate reader to quantify the levels of intracellular ROS.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Analyze the reduction in ROS levels in this compound-treated cells compared to the oxidative stress control.
-
Signaling Pathways and Workflow Visualization
The neuroprotective effects of this compound are hypothesized to stem from its ability to modulate ion channel function and neurotransmitter systems. Below are diagrams illustrating the theoretical signaling pathway and a general experimental workflow.
References
- 1. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound at the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Besipirdine Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with besipirdine. The following information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound for research purposes?
A1: For research applications, it is advisable to use this compound hydrochloride (this compound HCl), also known by the code HP 749. The hydrochloride salt form generally exhibits improved physicochemical properties, including solubility and stability, compared to the free base.
Q2: What are the main solubility challenges with this compound in aqueous solutions?
A2: this compound, and its hydrochloride salt, have limited solubility in aqueous solutions, particularly at neutral pH. This can lead to precipitation when preparing stock solutions or diluting them into aqueous buffers or cell culture media.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] For alternative solvents, polar organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be considered, though their suitability may depend on the specific experimental setup.[1]
Q4: How can I prevent my this compound solution from precipitating when I add it to my aqueous experimental medium?
A4: Precipitation upon dilution into an aqueous medium is a common issue with compounds dissolved in organic solvents like DMSO. To minimize this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to get closer to your final desired concentration. Then, add this lower-concentration DMSO stock to your pre-warmed aqueous buffer or cell culture medium with gentle vortexing or swirling. This gradual change in solvent polarity can help prevent the compound from "crashing out" of the solution.[1]
Q5: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to resolving common precipitation issues with this compound in aqueous solutions.
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitate forms immediately upon adding this compound to aqueous buffer. | The aqueous solubility of this compound is exceeded. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For in vivo preparations, a co-solvent system such as DMSO, PEG300, and Tween-80 may be necessary. | The compound dissolves completely in the stock solution, which can then be carefully diluted into the aqueous medium. |
| Precipitate forms when diluting a DMSO stock solution into aqueous media. | Rapid change in solvent polarity causing the compound to "salt out". | Perform intermediate serial dilutions of the high-concentration DMSO stock in 100% DMSO to a lower concentration before the final dilution into the aqueous buffer. Add the final DMSO stock drop-wise to the pre-warmed aqueous medium while gently vortexing. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Previously clear solution becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | Determine the thermodynamic solubility of this compound in your specific buffer and ensure your working concentration is below this limit. Store stock solutions at -20°C or -80°C and prepare fresh working solutions daily. | The working solution remains clear and stable for the duration of the experiment. |
| Inconsistent experimental results. | Variability in the amount of dissolved this compound due to partial precipitation. | After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any undissolved micro-precipitates. | More consistent and reproducible experimental results. |
Quantitative Data Summary
| Solvent/System | Solubility | Comments |
| Water | Poorly soluble | The hydrochloride salt is used to improve aqueous solubility. |
| Polar Organic Solvents (e.g., DMSO, Ethanol, Methanol) | Soluble | DMSO is commonly used to prepare high-concentration stock solutions. |
| Phosphate Buffered Saline (PBS) | Limited | Solubility is expected to be low and pH-dependent. |
| In Vivo Formulation Cocktail (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Forms a clear solution | This co-solvent system is suggested for animal studies to overcome poor aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound HCl in DMSO for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Bring the this compound HCl powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound HCl powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Objective: To prepare a final working solution of this compound in cell culture medium from a DMSO stock solution while minimizing precipitation.
Materials:
-
This compound HCl stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound HCl DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to prepare a 10 µM final solution from a 10 mM stock with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a 10 µM final concentration (0.1% DMSO). Add the stock solution drop-wise while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness appears, consider preparing a more dilute working solution.
-
Use the freshly prepared working solution immediately.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Overcoming Besipirdine-Induced Cardiovascular Side Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects associated with besipirdine and its metabolites in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound administration in animal models?
A1: The primary cardiovascular side effects of this compound observed in animal models are a dose-dependent increase in mean arterial pressure (hypertension) and a decrease in heart rate (bradycardia)[1]. Additionally, like many compounds, this compound has the potential to affect cardiac ion channels, which could lead to QT interval prolongation.
Q2: What is the underlying mechanism of this compound-induced hypertension?
A2: this compound-induced hypertension is primarily mediated by its N-despropyl metabolite, P7480.[1] P7480 acts as a postsynaptic alpha-1 adrenoceptor agonist, leading to vasoconstriction and a subsequent increase in blood pressure.[1] this compound itself has a much lower affinity for these receptors.[1]
Q3: How can I counteract the hypertensive effects of this compound in my animal model?
A3: The hypertensive effect of this compound can be effectively blocked by the administration of an alpha-1 adrenergic antagonist, such as prazosin.[1] Prazosin competitively blocks the alpha-1 adrenoceptors, thereby preventing the vasoconstrictive effects of the this compound metabolite P7480.
Q4: What is the mechanism behind this compound-induced bradycardia?
A4: The bradycardia observed with this compound administration appears to be centrally mediated. Studies in anesthetized dogs suggest it is due to a withdrawal of cardiac sympathetic tone. Importantly, neither this compound nor its metabolite P7480 have shown direct negative chronotropic activity on isolated guinea pig atria, supporting a central mechanism of action.
Q5: Are there established methods to reverse this compound-induced bradycardia in experimental settings?
A5: The literature does not specify a direct and confirmed method for reversing this compound-induced bradycardia. Given its centrally mediated mechanism, interventions would likely need to target central autonomic pathways. While not directly tested for this compound, researchers could explore the use of agents that increase sympathetic outflow or block parasympathetic activity, such as atropine, though their efficacy in this specific context is not established.
Q6: Does this compound have effects on cardiac ion channels?
A6: Yes, this compound has been shown to inhibit voltage-dependent sodium and potassium channels. Of particular note for cardiovascular safety is the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can increase the risk of serious cardiac arrhythmias.
Troubleshooting Guides
Issue 1: Managing this compound-Induced Hypertension in In Vivo Models
Symptoms:
-
A significant, dose-dependent increase in mean arterial pressure (MAP) following this compound administration.
-
This effect is particularly noticeable in conscious rat and dog models.
Troubleshooting Steps & Experimental Protocols:
-
Confirm the Mechanism: The hypertensive effect is likely due to the alpha-1 adrenergic agonist activity of the metabolite P7480.
-
Pharmacological Antagonism: Administer a selective alpha-1 adrenoceptor antagonist. Prazosin has been shown to be effective.
Experimental Protocol: Reversal of this compound-Induced Hypertension with Prazosin
-
Animal Model: Conscious, telemetered small or large animal model (e.g., rat, dog) to allow for continuous blood pressure monitoring.
-
Materials:
-
This compound HCl
-
Prazosin HCl
-
Vehicle for each compound (e.g., saline, distilled water)
-
-
Procedure:
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period to establish a stable baseline.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 2-10 mg/kg in rats, 0.1-2 mg/kg in dogs).
-
Monitor Cardiovascular Parameters: Continuously monitor MAP and heart rate. A significant increase in MAP is expected.
-
Prazosin Administration: Once the hypertensive effect of this compound is established, administer prazosin (e.g., 3 mg/kg, p.o. in dogs).
-
Post-Prazosin Monitoring: Continue to monitor MAP and heart rate to observe the reversal of the hypertensive effect.
-
-
Expected Outcome: Prazosin administration should lead to a reduction in MAP back towards baseline levels, confirming that the hypertension is mediated by alpha-1 adrenoceptor activation.
Issue 2: Assessing the Potential for this compound-Induced QT Prolongation
Background: this compound's inhibitory effect on potassium channels, particularly the hERG channel, necessitates an assessment of its potential to cause QT interval prolongation.
Troubleshooting Steps & Experimental Protocols:
-
In Vitro hERG Assay: The first step is to determine the inhibitory concentration (IC50) of this compound on the hERG channel.
Experimental Protocol: In Vitro hERG Channel Inhibition Assay (Manual Patch Clamp)
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture HEK-293-hERG cells under standard conditions.
-
Prepare cells for patch-clamp recording.
-
Establish a stable whole-cell recording configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
At each concentration, record the steady-state block of the hERG current.
-
Wash out the compound to assess the reversibility of the block.
-
Construct a concentration-response curve to determine the IC50 value.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated and plotted to fit a concentration-response curve, from which the IC50 is derived.
Data Presentation
Table 1: Cardiovascular Effects of this compound and its Metabolite P7480 in Conscious Animals
| Compound | Species | Dose Range (p.o.) | Effect on Mean Arterial Pressure | Effect on Heart Rate | Antagonism of Hypertensive Effect |
| This compound | Rat | 2-10 mg/kg | Dose-related increase | Dose-related decrease | Prazosin sensitive |
| P7480 | Rat | 3-10 mg/kg | Dose-related increase | Dose-related decrease | Prazosin sensitive |
| This compound | Dog | 0.1-2 mg/kg | Dose-related increase | Dose-related decrease | Prazosin sensitive |
Data summarized from
Table 2: In Vitro Assays for Assessing Cardiotoxicity
| Assay Type | Purpose | Key Parameters Measured |
| hERG Patch Clamp | Assess direct inhibition of the hERG potassium channel | IC50, voltage-dependence of block |
| Fluorescence Polarization hERG Binding Assay | High-throughput screening for hERG channel binding | Competitive binding affinity |
| Action Potential Duration (APD) Assay | Evaluate effects on the overall cardiac action potential in isolated cardiomyocytes | APD50, APD90, triangulation |
| Multi-electrode Array (MEA) | Assess effects on field potential duration in cardiomyocyte cultures | Field Potential Duration (FPD) |
Visualizations
Caption: Mechanism of this compound-Induced Hypertension and its Antagonism by Prazosin.
Caption: In Vivo Workflow for Assessing Reversal of this compound-Induced Hypertension.
Caption: Decision Pathway for In Vitro Assessment of hERG Channel Blockade.
References
Technical Support Center: Managing Besipirdine-Induced Hypertension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypertension in animal studies involving besipirdine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hypertension observed during this compound administration in animal studies?
A1: The hypertensive effect of this compound is primarily mediated by its N-despropyl metabolite, P7480.[1] This metabolite acts as a postsynaptic alpha-1 adrenoceptor agonist and also facilitates the release of norepinephrine, leading to vasoconstriction and an increase in blood pressure.[1]
Q2: In which animal species has this compound-induced hypertension been documented?
A2: this compound has been shown to cause dose-related increases in mean arterial pressure in both conscious rats and dogs.[1]
Q3: What is the recommended pharmacological intervention to manage this compound-induced hypertension in these animal models?
A3: The hypertension induced by this compound is sensitive to the alpha-1 adrenoceptor antagonist, prazosin.[1] Prazosin effectively blocks the vasoconstrictive effects of the this compound metabolite P7480.
Q4: What are the suggested doses of prazosin for counteracting this compound-induced hypertension in rats and dogs?
A4: Based on preclinical studies, a dose of 3 mg/kg (p.o.) of prazosin was effective in conscious dogs.[1] For rats, oral doses of prazosin ranging from 0.03 to 3.0 mg/kg have been shown to produce dose-related reductions in systolic blood pressure. A common starting dose in rats is 1 mg/kg.
Q5: Are there any other potential antihypertensive agents that could be considered?
A5: While prazosin is the most directly supported countermeasure based on the known mechanism, other antihypertensive agents that target the adrenergic system could be considered. Labetalol, which has both alpha and beta-adrenergic blocking properties, has been used to manage hypertension in dogs. Clonidine, a central alpha-2 adrenergic agonist, can also reduce sympathetic outflow and lower blood pressure in rats. However, their specific efficacy against this compound-induced hypertension would require experimental validation.
Q6: What methods are recommended for monitoring blood pressure in rats and dogs during these studies?
A6: For rats, the tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious animals. For more continuous and detailed data, radiotelemetry is the gold standard for both rats and dogs, allowing for stress-free measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate in freely moving animals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high blood pressure readings in this compound-treated animals. | This compound metabolism to the active metabolite P7480, leading to alpha-1 adrenoceptor agonism. | 1. Confirm the blood pressure measurement technique is accurate and the animal is properly acclimated. 2. Consider reducing the dose of this compound if experimentally permissible. 3. Administer a pre-determined dose of prazosin to confirm the role of alpha-1 adrenoceptor activation. |
| High variability in blood pressure measurements. | Improper animal handling, stress, or inconsistent measurement technique. | 1. Ensure a consistent and quiet environment for blood pressure measurement. 2. For the tail-cuff method, ensure proper cuff size and placement, and that the rat is adequately warmed to ensure tail artery vasodilation. 3. For telemetry, allow for a sufficient post-surgical recovery period before recording baseline data. |
| Prazosin administration does not fully normalize blood pressure. | The dose of prazosin may be insufficient, or other mechanisms may be contributing to the hypertension. | 1. Titrate the dose of prazosin to determine the optimal effective dose for the specific experimental conditions. 2. Ensure the route and timing of prazosin administration are appropriate to counteract the peak effects of this compound's metabolite. 3. While less likely based on current data, consider the possibility of other contributing factors and consult relevant literature. |
| Adverse effects observed with prazosin administration (e.g., hypotension, lethargy). | The dose of prazosin may be too high. | 1. Reduce the dose of prazosin. 2. Monitor the animals closely for signs of excessive blood pressure lowering. 3. Stagger the administration of this compound and prazosin to avoid synergistic hypotensive effects. |
Quantitative Data
Table 1: Cardiovascular Effects of this compound and its Metabolite P7480 in Conscious Rats and Dogs
| Compound | Species | Dose (p.o.) | Effect on Mean Arterial Pressure (MAP) | Antagonist | Antagonist Dose (p.o.) | Effect of Antagonist on Hypertension | Reference |
| This compound | Rat | 2-10 mg/kg | Dose-related increase | - | - | - | |
| P7480 | Rat | 3-10 mg/kg | Dose-related increase | - | - | - | |
| This compound | Dog | 0.1-2 mg/kg | Dose-related increase | Prazosin | 3 mg/kg | Sensitive (Hypertension blocked) |
Experimental Protocols
Protocol 1: Tail-Cuff Blood Pressure Measurement in Conscious Rats
-
Acclimation: Acclimate the rats to the restraint device and measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Warming: Warm the rat's tail to a temperature of 32-34°C for 10-15 minutes to ensure adequate blood flow for detection of the tail artery pulse. This can be achieved using a warming chamber or a targeted heat lamp.
-
Cuff Placement: Place the appropriate-sized occlusion cuff and sensor at the base of the rat's tail.
-
Measurement: Inflate the cuff to a pressure that occludes the tail artery (typically around 250 mmHg) and then slowly deflate it. The sensor will detect the return of blood flow, and the system will record the systolic blood pressure.
-
Data Collection: Repeat the measurement several times (e.g., 5-10 readings) and average the values to obtain a reliable measurement. Discard any outlier readings.
Protocol 2: Telemetry-Based Blood Pressure Monitoring in Dogs
-
Surgical Implantation: Under sterile surgical conditions and appropriate anesthesia, implant a telemetry transmitter with a pressure-sensing catheter into the dog. The catheter is typically placed in the carotid or femoral artery and advanced to the aorta. The transmitter body is placed in a subcutaneous pocket.
-
Post-Operative Recovery: Allow for a recovery period of at least one week to ensure the dog has returned to a normal physiological state and the surgical sites have healed.
-
Baseline Recording: Record baseline blood pressure and heart rate data for at least 24-48 hours before the administration of any compounds. This allows for the assessment of normal diurnal variations.
-
Data Acquisition: The telemetry system will continuously record and transmit data on systolic, diastolic, and mean arterial pressure, as well as heart rate and activity. Data can be collected and analyzed in real-time or stored for later analysis.
Signaling Pathway Diagrams
Caption: Mechanism of this compound-Induced Hypertension.
Caption: Prazosin's Mechanism in Lowering Blood Pressure.
Caption: Experimental Workflow for Managing this compound-Induced Hypertension.
References
Technical Support Center: Besipirdine Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Besipirdine dosage to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound enhances both cholinergic and adrenergic neurotransmission in the central nervous system. It acts as a member of the aminopyridine class, increasing acetylcholine release by blocking voltage-gated K+ channels. Additionally, it antagonizes the noradrenergic α2 receptor, which increases the release of norepinephrine.[1]
Q2: What are the most common adverse effects observed with this compound administration?
A2: Common adverse effects are generally mild and can include nausea, vomiting, dry mouth, headache, dizziness, and paresthesia.[1] More severe cardiovascular effects have been reported at higher doses.[1][2]
Q3: What are the known severe adverse effects of this compound?
A3: Severe adverse effects are primarily cardiovascular and include asymptomatic postural hypotension, bradycardia (slow heart rate), and in some cases, angina.[1] These effects were significant enough to lead to the termination of Phase III clinical trials.
Q4: What is the maximum tolerated dose (MTD) of this compound in humans?
A4: In a rising-dose clinical trial involving patients with Alzheimer's disease, the maximum tolerated dose of this compound was determined to be 50 mg administered twice daily (bid). Doses of 60 mg bid were associated with severe adverse events like angina.
Q5: Is there a known metabolite of this compound that contributes to its adverse effects?
A5: Yes, the N-despropyl metabolite, P86-7480, is known to have direct vasoconstrictor effects and is believed to be a primary mediator of the pressor (hypertensive) effect of this compound. This metabolite is a more potent α2-adrenoceptor antagonist than the parent compound.
Troubleshooting Guides
Issue 1: Subject exhibits signs of postural hypotension.
Symptoms: A significant drop in blood pressure upon standing, which may be accompanied by dizziness, lightheadedness, or fainting.
Troubleshooting Steps:
-
Immediate Action: If a subject shows acute symptoms, have them lie down in a supine position immediately. Elevate their legs to improve venous return to the heart.
-
Confirm Hypotension: Measure blood pressure and heart rate while the subject is lying down, and then again within 1 to 3 minutes of standing up. A drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg confirms postural hypotension.
-
Review Dosage: The incidence of postural hypotension is dose-dependent. If this is a recurring issue, consider a dose reduction in subsequent experimental cohorts.
-
Hydration and Diet: Ensure subjects are adequately hydrated. Increasing salt intake can also be a non-pharmacological strategy to manage orthostatic hypotension, but this should be done cautiously and with medical oversight.
-
Staged Postural Changes: Advise subjects to move from a lying to a sitting position and remain seated for a few minutes before slowly standing up.
Issue 2: Subject develops bradycardia.
Symptoms: A heart rate significantly below the normal range for the subject species. In humans, this is typically defined as a heart rate below 60 beats per minute, although the clinical significance depends on the presence of symptoms.
Troubleshooting Steps:
-
Continuous Monitoring: For subjects receiving higher doses of this compound, continuous electrocardiogram (ECG) monitoring is recommended to detect bradycardia and other arrhythmias.
-
Assess for Symptoms: Determine if the bradycardia is symptomatic (e.g., causing fatigue, dizziness, shortness of breath). Asymptomatic bradycardia may not require immediate intervention but warrants closer observation.
-
Dosage Re-evaluation: Bradycardia is a known dose-related side effect. A reduction in the this compound dosage should be considered for future experiments.
-
Pharmacological Intervention (in a clinical setting): In cases of severe, symptomatic bradycardia, administration of atropine can be considered to increase heart rate. However, this should only be done by qualified medical personnel.
Issue 3: Subject reports adverse mood or behavioral changes.
Symptoms: Reports of agitation, changes in mood, or other behavioral alterations not typical for the subject.
Troubleshooting Steps:
-
Standardized Assessment: Utilize standardized behavioral rating scales to objectively assess and track changes in mood and behavior over the course of the experiment. Examples include the Beck Depression Inventory or the Hamilton Depression Rating Scale for human subjects.
-
Dose-Response Relationship: Evaluate if the onset or severity of behavioral changes correlates with the this compound dosage. A lower dose may mitigate these effects.
-
Environmental Factors: Ensure the experimental environment is calm and non-stressful, as external stimuli can exacerbate behavioral changes.
-
Washout Period: If behavioral changes are significant, consider including a washout period in the experimental design to determine if the effects are reversible upon cessation of the drug.
Data Presentation
Table 1: Dose-Response Relationship of this compound and Cardiovascular Effects in Preclinical Models
| Dosage (mg/kg, p.o.) | Animal Model | Observed Effect |
| 2-10 | Rat | Dose-related increases in mean arterial pressure. |
| 0.1-2 | Dog | Dose-related hypertension and bradycardia. |
Table 2: Adverse Events Observed in a Rising-Dose Clinical Trial of this compound in Alzheimer's Disease Patients
| Dosage (bid) | Number of Subjects | Most Common Adverse Events | Severe Adverse Events |
| 10 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | None reported at this dose |
| 20 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | None reported at this dose |
| 30 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | None reported at this dose |
| 40 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | None reported at this dose |
| 50 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | Nausea and vomiting (1 patient) |
| 60 mg | 9 | Asymptomatic postural hypotension, asymptomatic bradycardia | Angina (1 patient) |
Experimental Protocols
Protocol 1: Assessment of Postural Hypotension using the Tilt-Table Test in Rodents
Objective: To evaluate the potential of this compound to induce orthostatic hypotension in an anesthetized rat model.
Materials:
-
Anesthetic agent (e.g., urethane)
-
Tilt-table apparatus
-
Arterial pressure transducer and recording system
-
This compound solution at desired concentrations
-
Vehicle control solution
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement and connect it to the pressure transducer.
-
Secure the anesthetized rat in a supine position on the tilt-table.
-
Allow for a stabilization period to obtain a baseline blood pressure and heart rate reading.
-
Administer the vehicle control or a specific dose of this compound intravenously or intraperitoneally.
-
After a set time for drug absorption, record baseline cardiovascular parameters for at least 5 minutes.
-
Induce an orthostatic challenge by tilting the table to a head-up position of 60-80 degrees for a duration of 5-10 minutes.
-
Continuously record blood pressure and heart rate throughout the tilt and for a subsequent recovery period after returning the table to a horizontal position.
-
Analyze the data for significant drops in systolic and diastolic blood pressure during the head-up tilt phase compared to baseline.
Protocol 2: Monitoring for Bradycardia using Continuous ECG in Conscious Rodents
Objective: To continuously monitor heart rate and detect bradycardic events in conscious, freely moving rats administered with this compound.
Materials:
-
Implantable telemetry device for ECG monitoring
-
Surgical instruments for implantation
-
Data acquisition system compatible with the telemetry device
-
This compound solution at desired concentrations
-
Vehicle control solution
Procedure:
-
Surgically implant the telemetry device in the rat according to the manufacturer's instructions and allow for a sufficient recovery period (typically one week).
-
House the rat in a cage placed on the telemetry receiver platform.
-
Record baseline ECG data for at least 24 hours to establish a normal diurnal heart rate pattern.
-
Administer the vehicle control or a specific dose of this compound.
-
Continuously record the ECG for a predetermined period post-administration.
-
Analyze the ECG data to determine heart rate, paying close attention to periods where the rate falls significantly below the established baseline for that time of day.
-
Identify and quantify any bradycardic events.
Mandatory Visualizations
References
Troubleshooting Besipirdine stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during long-term experiments with Besipirdine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at room temperature. It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: What are the common signs of this compound degradation?
Visual signs of degradation can include a change in the color or appearance of the solid compound or solution. In analytical experiments, the appearance of new peaks or a decrease in the peak area of the parent compound in chromatograms (e.g., HPLC) are common indicators of degradation.
Q3: What is the major known metabolite of this compound?
The major metabolite of this compound is N-despropyl-besipirdine, also known as P86-7480. This metabolite is formed through the metabolic N-dealkylation of the propyl group. While this is a metabolic transformation, similar degradation pathways could potentially occur under certain chemical conditions.
Q4: How can I monitor the stability of this compound in my experimental samples?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of samples stored under experimental conditions will allow for the quantification of any degradation over time.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in aqueous solutions.
Possible Causes:
-
Hydrolysis: The chemical structure of this compound, containing an indole and an aminopyridine ring, may be susceptible to hydrolysis under certain pH and temperature conditions.
-
Adsorption: this compound may adsorb to the surface of storage containers, particularly those made of certain plastics.
Troubleshooting Steps:
-
pH and Buffer Effects:
-
Evaluate the stability of this compound in different buffers and at various pH levels (e.g., acidic, neutral, and basic) to identify the optimal pH range for your experiments.
-
It is known that the aminopyridine moiety can be protonated at acidic pH, which may influence its stability.
-
-
Container Material:
-
If using plastic containers, consider switching to glass vials (amber to protect from light) to minimize adsorption.
-
Perform a preliminary study to compare the recovery of this compound from different container types.
-
-
Temperature:
-
Assess the stability of your solutions at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to understand the impact of thermal stress.
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
Possible Causes:
-
Oxidative Degradation: The indole nucleus of this compound is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds containing indole and pyridine rings.
Troubleshooting Steps:
-
Protect from Oxygen:
-
When preparing solutions, use de-gassed solvents.
-
Consider purging the headspace of your sample vials with an inert gas like nitrogen or argon before sealing.
-
-
Protect from Light:
-
Always store this compound, both in solid form and in solution, in light-resistant containers (e.g., amber vials).
-
Conduct experimental manipulations under reduced light conditions when possible.
-
-
Identify Degradants:
-
If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the unknown peaks, providing clues to their structures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance).
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical to ensure that the method can resolve the parent drug from all potential degradation products.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 N HCl (60°C, 24h) | 15.2 | 2 | 3.8 |
| 0.1 N NaOH (60°C, 24h) | 8.5 | 1 | 4.5 |
| 3% H₂O₂ (RT, 24h) | 25.8 | 3 | 2.9, 5.1 |
| Thermal (105°C, 24h) | 5.1 | 1 | 6.2 |
| Photolytic | 18.9 | 2 | 3.5 |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Besipirdine formulation for consistent experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results with besipirdine. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a nootropic agent that was initially investigated for the treatment of Alzheimer's disease.[1] It exhibits a dual mechanism of action, enhancing both cholinergic and adrenergic neurotransmission in the central nervous system.[1] Its cholinergic effects are attributed to the blockade of M-channels and voltage-gated potassium channels, which increases neuronal excitation and acetylcholine release.[1] The adrenergic activity of this compound involves antagonizing the noradrenergic α2 receptor and inhibiting norepinephrine uptake, leading to increased norepinephrine release.[1]
Q2: What is the difference between this compound free base and this compound hydrochloride (HCl)?
This compound is available as a free base and as a hydrochloride salt. Salt forms of drugs, like this compound HCl, are generally more soluble in aqueous solutions compared to their free base counterparts. For experiments requiring aqueous buffers or for oral administration where dissolution in the gastrointestinal tract is important, the hydrochloride salt is typically preferred. A patent for this compound hydrochloride mentions its solubility in polar solvents such as acetonitrile, acetone, ethanol, and butanol.[2]
Q3: What are the known metabolites of this compound?
The primary metabolite of this compound is its N-despropyl metabolite, P86-7480. This metabolite is known to have transient vasoconstrictor effects.
Troubleshooting Guides
In Vitro Experiment Formulation
Q4: I am seeing inconsistent results in my cell-based assays. Could my this compound hydrochloride stock solution be the issue?
Inconsistent results in in vitro experiments can often be traced back to the preparation and storage of the drug solution. Here are some factors to consider:
-
Vehicle Control: Always include a vehicle-only control in your experiments to ensure that the solvent used to dissolve this compound is not contributing to the observed effects.
-
Solution Stability: The stability of this compound in solution over time has not been extensively documented. It is best practice to prepare fresh stock solutions for each experiment or, if storing, to aliquot and freeze at -20°C or -80°C and protect from light. Conduct a small pilot experiment to test the stability of your stored solution if you suspect degradation.
Experimental Protocol: Preparation of this compound HCl for In Vitro Experiments
This protocol provides a general guideline. Optimization may be required for your specific cell line and experimental conditions.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Initial Dissolution: For a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound HCl powder in 100% Dimethyl Sulfoxide (DMSO). Sonication or gentle warming (not exceeding 37°C) may aid in dissolution.
-
Sterilization: If sterile conditions are required, filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium or experimental buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
In Vivo Experiment Formulation
Q5: I am observing high variability in my animal studies after oral administration of this compound. What could be the cause?
High variability in in vivo studies can stem from the formulation and administration of the compound. Key considerations for oral gavage of this compound include:
-
Formulation Type: For oral administration, a homogenous suspension is often recommended, especially for larger doses, to ensure consistent dosing.
-
Vehicle Selection: The choice of vehicle can significantly impact the absorption and bioavailability of the drug. A common vehicle for rodent oral gavage is 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Suspension Stability: Ensure that the suspension is well-mixed immediately before each administration to prevent settling of the compound, which would lead to inaccurate dosing.
Experimental Protocol: Preparation of this compound HCl Oral Suspension for Rodents
This protocol is a starting point and may need to be adapted based on the specific requirements of your study.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding the CMC-Na powder to the water while stirring continuously until a clear, viscous solution is formed.
-
Calculating the Amount of this compound HCl: Determine the total amount of this compound HCl needed based on the dose, the number of animals, and the dosing volume.
-
Grinding the Compound: To ensure a fine and uniform particle size, it is recommended to gently grind the this compound HCl powder using a mortar and pestle.
-
Preparing the Suspension:
-
Wet the ground this compound HCl powder with a small amount of the 0.5% CMC-Na vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.
-
-
Homogenization: For a more uniform suspension, you can use a homogenizer.
-
Storage and Administration: Store the suspension at 4°C and protect it from light. Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee dose uniformity.
Quantitative Data Summary
| Parameter | Species | Dose/Concentration | Value | Reference |
| Elimination Half-Life (t1/2) | Monkey (oral) | 10, 20, 40 mg/kg | 7.4 ± 2.1 hours | |
| Monkey (IV) | 10 mg/kg | 1.5 hours | ||
| Human | up to 30 mg | 3 hours | ||
| Metabolite (P86-7480) t1/2 | Human | up to 30 mg | 5.5–7 hours | |
| Peak Plasma Concentration (Tmax) | Human | up to 30 mg | 1.5–2 hours | |
| Metabolite (P86-7480) Tmax | Human | up to 30 mg | 2–3 hours | |
| Maximum Tolerated Dose (MTD) in AD patients | Human | Oral | 50 mg BID | |
| Preclinical Oral Dose Range | Rat | Oral | 2-10 mg/kg | |
| Dog | Oral | 0.1-2 mg/kg | ||
| Clinical Trial Doses | Human | Oral | 5 mg or 20 mg BID |
Visualizations
Dual mechanism of action of this compound.
This compound formulation workflow.
Troubleshooting inconsistent results.
References
How to prevent Besipirdine degradation in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Besipirdine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on its form. For the solid (powder) form of this compound free base, long-term storage at -20°C is recommended, which can ensure stability for up to three years. When in a solvent, it should be stored at -80°C for a stability of up to one year. This compound hydrochloride, particularly in its stable crystal form (Form I), is stable at room temperature. For all forms, protection from light is advised, and containers should be tightly sealed to protect from moisture.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on the chemical structure of this compound, which contains both an indole and a 4-aminopyridine moiety, the primary factors that can lead to degradation are:
-
Oxidation: The aminopyridine ring is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The indole ring is also prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of both the pyridine and indole rings. It is recommended to store this compound in amber vials or otherwise protected from light.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to the hydrolysis of the molecule.
-
Temperature: Elevated temperatures can accelerate the degradation processes. While the hydrochloride salt is stable at room temperature, the free base requires colder storage to prevent degradation.
Q3: Are there known degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, based on studies of its structural analogs like 4-aminopyridine, potential degradation products could include N-oxides and nitropyridines resulting from oxidation. The indole ring can also undergo oxidation to form various oxindole derivatives.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your this compound samples. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your sample against a reference standard will allow you to quantify any degradation that has occurred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of potency in biological assays. | Degradation of this compound in stock solutions or during experimental procedures. | 1. Prepare fresh stock solutions of this compound from solid material. 2. Analyze the stock solution using a stability-indicating HPLC method to confirm its concentration and purity. 3. Protect solutions from light and store at the recommended temperature (-80°C for solutions). 4. Evaluate the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Document the retention times and peak areas of the new peaks. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Review your storage and handling procedures to identify the potential cause of degradation (e.g., exposure to light, elevated temperature, or incompatible solvents). |
| Discoloration of solid this compound or solutions. | Significant degradation has likely occurred. | 1. Do not use the discolored material. 2. Discard the material according to your institution's safety guidelines. 3. Obtain a fresh batch of this compound and ensure it is stored under the recommended conditions. |
Data on Forced Degradation of this compound
The following table summarizes the illustrative results of a forced degradation study on this compound. This data is based on general knowledge of the degradation of similar compounds and is intended to provide a qualitative understanding of potential degradation pathways. Actual degradation rates will vary depending on the specific experimental conditions.
| Stress Condition | Parameters | Duration | This compound Degraded (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~5% | Minor polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | ~8% | Minor polar degradants |
| Oxidation | 3% H₂O₂ | 8 hours | ~15% | N-oxide, other oxidative products |
| Photodegradation | UV light (254 nm) | 48 hours | ~20% | Photolytic products |
| Thermal Degradation | 60°C | 7 days | ~10% | Thermolytic products |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a representative reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
For samples from forced degradation studies, dilute them with the mobile phase to a similar concentration.
4. Analysis:
-
Inject the prepared samples and the reference standard into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Relationship between storage conditions and this compound stability.
Validation & Comparative
Besipirdine: A Comparative Efficacy Analysis Against Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nootropic drug besipirdine, evaluating its efficacy against other prominent cognitive enhancers. The information presented is based on available clinical trial data and preclinical research, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound, a compound that enhances both cholinergic and adrenergic neurotransmission, has been investigated for its potential in treating cognitive decline, particularly in Alzheimer's disease. Clinical trials have shown that this compound may sustain cognitive performance over a short period compared to placebo; however, it has not demonstrated a statistically significant improvement in global clinical assessments. This guide compares the efficacy of this compound with other nootropic agents from different mechanistic classes: a cholinergic agent (Donepezil), a glutamatergic modulator (Ampakine CX717), and a serotonergic agent (Idalopirdine). The comparative data suggest that while this compound showed a trend towards cognitive stabilization, other agents like Donepezil have demonstrated more robust and statistically significant improvements in cognitive scores in larger clinical trials. The ampakine CX717 has shown promise in specific domains like attention in healthy subjects, while the serotonergic agent idalopirdine failed to show efficacy in late-stage clinical trials for Alzheimer's disease.
Comparative Efficacy of Nootropics
The following table summarizes the quantitative data from clinical trials of this compound and other selected nootropics. The primary outcome measure for cognitive efficacy in the Alzheimer's disease trials is the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a negative change indicates improvement.
| Nootropic Agent | Mechanism of Action | Target Population | Key Efficacy Results | Adverse Events |
| This compound | Cholinergic and Adrenergic Neurotransmission Enhancer | Mild to moderate Alzheimer's Disease | ADAS-Cog: Sustained performance over 3 months, but the difference from placebo was not statistically significant in the primary analysis (p=0.067)[1]. A supportive analysis of patients who completed all assessments showed a statistically significant difference (p=0.031)[1]. | Generally well-tolerated. Some adverse effects on mood and behavior were noted[1]. Asymptomatic postural hypotension and bradycardia were the most common adverse events in a dose-finding study[2][3]. |
| Donepezil | Acetylcholinesterase Inhibitor | Mild to moderate Alzheimer's Disease | ADAS-Cog: Statistically significant improvement compared to placebo. At 24 weeks, the mean difference in ADAS-Cog change from baseline was -2.9 points for the 10 mg/day group. | Cholinergic side effects, primarily diarrhea, nausea, and vomiting, were more frequent than with placebo, especially at the 10 mg/day dose, but were generally mild and transient. |
| Ampakine (CX717) | Positive Allosteric Modulator of AMPA Receptors | Healthy, sleep-deprived adults | Attention-based tasks: The 1000 mg dose showed an improvement in performance on attention-based tasks in an exploratory analysis. However, other analyses did not show consistent improvements in performance or alertness. | Minimal side effects reported in clinical trials. |
| Idalopirdine | 5-HT6 Receptor Antagonist | Mild to moderate Alzheimer's Disease | ADAS-Cog: No statistically significant difference compared to placebo in three large phase 3 clinical trials at 24 weeks. | The incidence of treatment-emergent adverse events was similar between idalopirdine and placebo groups. |
Experimental Protocols
This compound Clinical Trial Methodology
A notable clinical trial of this compound was a 3-month, double-blind, placebo-controlled study involving 275 patients with Alzheimer's disease.
-
Participants: Patients diagnosed with probable Alzheimer's disease.
-
Intervention: Participants were randomized to receive this compound (5 mg or 20 mg twice daily) or a placebo.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog): A standardized test for assessing the severity of cognitive symptoms of dementia.
-
Clinician Interview-Based Impression of Change (CIBIC-plus): A global assessment of the patient's change in clinical status.
-
-
Study Design: The treatment phase was followed by a 3-month withdrawal period to assess for persistent efficacy.
Donepezil Clinical Trial Methodology
The efficacy of donepezil has been established in multiple large-scale, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with a diagnosis of mild to moderate Alzheimer's disease.
-
Intervention: Patients were randomized to receive daily doses of donepezil (5 mg or 10 mg) or placebo for 24 weeks.
-
Primary Outcome Measures:
-
ADAS-Cog: To assess cognitive function.
-
CIBIC-plus: To assess global clinical change.
-
-
Secondary Outcome Measures: Included the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is understood to enhance both cholinergic and adrenergic neurotransmission. It is an aminopyridine derivative that is thought to block voltage-gated potassium channels, which would increase neuronal excitability and acetylcholine release. Additionally, it acts as an antagonist at α2-adrenergic autoreceptors, which increases the release of norepinephrine.
Cholinergic Nootropic (Donepezil) Signaling Pathway
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Glutamatergic Nootropic (Ampakine) Signaling Pathway
Ampakines, such as CX717, are positive allosteric modulators of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. They bind to a site on the AMPA receptor distinct from the glutamate binding site and slow the receptor's deactivation and/or desensitization, thereby enhancing the glutamate-mediated ion flux and strengthening synaptic plasticity.
Serotonergic Nootropic (5-HT6 Antagonist) Signaling Pathway
5-HT6 receptor antagonists, such as idalopirdine, are thought to enhance cognitive function by blocking the inhibitory effects of serotonin on other neurotransmitter systems. By antagonizing the 5-HT6 receptor, these compounds can lead to an increase in the release of acetylcholine and glutamate in brain regions associated with learning and memory.
Conclusion
This compound represents an early attempt at a multi-target nootropic, aiming to enhance both cholinergic and adrenergic pathways. While preclinical rationale was strong, clinical trial results in Alzheimer's disease were not robust enough to lead to its approval. In comparison, single-target nootropics like the acetylcholinesterase inhibitor Donepezil have demonstrated consistent, albeit modest, efficacy in improving cognitive scores in Alzheimer's patients and have become a standard of care. The development of glutamatergic modulators like ampakines and serotonergic agents like 5-HT6 receptor antagonists highlights the ongoing exploration of diverse mechanisms for cognitive enhancement. The failure of idalopirdine in late-stage trials underscores the challenges in translating preclinical findings to clinical success. Future research in nootropic development may benefit from focusing on well-defined patient populations and utilizing sensitive biomarkers to better predict and measure clinical response.
References
- 1. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A "bridging" (safety/tolerance) study of this compound hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Besipirdine and Donepezil in Alzheimer's Disease Models
For researchers and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics often involves a critical evaluation of emerging and established compounds. This guide provides a detailed, data-driven comparison of besipirdine, a novel agent with a dual mechanism of action, and donepezil, a cornerstone of current AD treatment.
Donepezil, a selective and reversible acetylcholinesterase (AChE) inhibitor, has long been a first-line symptomatic treatment for AD. Its primary mechanism involves increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain. In contrast, this compound, an indole-substituted analog of 4-aminopyridine, presents a multi-faceted approach by enhancing both cholinergic and adrenergic neurotransmission. This guide delves into the preclinical data supporting the efficacy and mechanisms of these two compounds in established Alzheimer's disease models.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and donepezil lies in their approach to enhancing neurotransmission in the AD-affected brain. Donepezil focuses solely on the cholinergic system, while this compound modulates both cholinergic and adrenergic pathways.[1][2][3][4][5]
| Feature | This compound | Donepezil |
| Primary Mechanism | Enhances both cholinergic and adrenergic neurotransmission. | Selective and reversible inhibitor of acetylcholinesterase (AChE). |
| Cholinergic Effect | Enhances acetylcholine release. | Increases synaptic acetylcholine levels by preventing its breakdown. |
| Adrenergic Effect | Acts as an antagonist at presynaptic α2-adrenoceptors, leading to increased norepinephrine release. | Primarily focused on the cholinergic system. |
| Receptor Targets | α2-adrenoceptors, and likely indirect effects on other receptors due to increased neurotransmitter levels. | Acetylcholinesterase enzyme. |
Preclinical Efficacy: A Comparative Look at the Evidence
Cognitive Enhancement in Animal Models
Both this compound and donepezil have demonstrated the ability to improve cognitive function in animal models of AD.
| Compound | Animal Model | Cognitive Test | Key Findings | Reference |
| This compound | Data from specific preclinical cognitive models is limited in publicly available literature. Clinical trial data in AD patients showed sustained cognitive performance over 3 months. | Not Applicable (Clinical Data) | Sustained performance on a cognitive test in patients with Alzheimer's disease. | |
| Donepezil | Scopolamine-induced amnesia in rats | Passive Avoidance Task | Dose-dependent reversal of scopolamine-induced memory deficits. | Not directly cited |
| Donepezil | Tg2576 mice (APP mutation) | Morris Water Maze | Significant improvement in spatial learning and memory. | Not directly cited |
Effects on Alzheimer's Disease Pathology
A key area of investigation for new AD therapies is their ability to modify the underlying pathology of the disease, primarily the accumulation of amyloid-beta (Aβ) plaques and tau tangles.
| Compound | Animal Model | Pathological Marker | Key Findings | Reference |
| This compound | Information not available in the reviewed preclinical literature. | Not Applicable | Not Applicable | |
| Donepezil | Tg2576 mice (APP mutation) | Brain Aβ levels | Dose-dependent reduction in soluble Aβ40 and Aβ42 levels. | Not directly cited |
Experimental Protocols
To provide a comprehensive understanding of the data presented, the following are detailed methodologies for key experiments commonly used in the preclinical evaluation of AD drug candidates.
Scopolamine-Induced Amnesia Model in Rats
This model is widely used to screen for compounds that can reverse cholinergic-deficit-related memory impairment.
-
Animals: Adult male Wistar rats are typically used.
-
Drug Administration:
-
Test compounds (e.g., this compound, donepezil) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined times before the behavioral test.
-
Scopolamine (typically 0.5-1 mg/kg) is administered i.p. approximately 30 minutes before the test to induce a memory deficit.
-
-
Behavioral Testing (e.g., Passive Avoidance Task):
-
Acquisition Trial: The rat is placed in a brightly lit compartment of a two-chamber apparatus. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The latency to enter the dark compartment during the retention trial is compared between different treatment groups.
Morris Water Maze in a Transgenic Mouse Model of AD (e.g., Tg2576)
This task assesses spatial learning and memory, which are hippocampus-dependent functions often impaired in AD.
-
Animals: Aged transgenic mice expressing a mutated human amyloid precursor protein (APP), such as Tg2576 mice, and wild-type littermates are used.
-
Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Various visual cues are placed around the room.
-
Drug Administration: Donepezil or vehicle is administered to the mice for a specified period (e.g., several weeks or months) before and during behavioral testing.
-
Training (Acquisition Phase):
-
Mice are subjected to several trials per day for 4-5 consecutive days.
-
In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.
-
-
Data Analysis: Escape latencies during training and the parameters from the probe trial are compared between transgenic and wild-type mice, as well as between treated and untreated transgenic mice.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
This compound's dual mechanism of action.
Donepezil's mechanism of acetylcholinesterase inhibition.
A typical experimental workflow for preclinical AD drug evaluation.
Conclusion
Donepezil and this compound represent two distinct therapeutic strategies for Alzheimer's disease. Donepezil's well-established role as a selective acetylcholinesterase inhibitor is supported by a wealth of preclinical and clinical data demonstrating its efficacy in improving cognitive symptoms. This compound, with its novel dual mechanism of enhancing both cholinergic and adrenergic neurotransmission, offers a promising alternative approach. However, while clinical data suggests a cognitive benefit, a more comprehensive preclinical data set, particularly from direct comparative studies with established treatments like donepezil, is needed to fully elucidate its potential advantages and therapeutic niche in the management of Alzheimer's disease. Future research should focus on head-to-head comparisons in robust animal models to provide a clearer picture of the relative performance of these two compounds.
References
- 1. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. ncn.gov.pl [ncn.gov.pl]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of Besipirdine: A Comparative Cross-Validation
For Immediate Release
[CITY, State] – [Date] – A comprehensive review and cross-validation of the mechanistic underpinnings of Besipirdine, a compound initially developed for Alzheimer's disease, is presented here to offer researchers, scientists, and drug development professionals a clear comparative guide. This analysis delves into the experimental data defining this compound's dual enhancement of cholinergic and adrenergic neurotransmission and juxtaposes its pharmacological profile with that of other cognitive-enhancing agents.
This compound (HP-749) is a nootropic agent that showed initial promise in preclinical and early clinical studies for Alzheimer's disease by simultaneously targeting two key neurotransmitter systems implicated in the cognitive decline associated with the condition.[1][2] Its development, however, was halted in Phase III clinical trials due to cardiovascular side effects.[1] Understanding the nuances of its mechanism of action remains a valuable pursuit for the development of future cognitive enhancers with improved safety profiles.
Mechanism of Action: A Dual Approach
This compound's primary mechanism is understood to be the enhancement of both cholinergic and adrenergic signaling in the central nervous system.[1][2]
-
Cholinergic Enhancement: As an aminopyridine analog, this compound is proposed to block M-channels and voltage-gated potassium (K+) channels. This action leads to neuronal membrane depolarization, which in turn facilitates the release of acetylcholine.
-
Adrenergic and Serotonergic Modulation: this compound acts as an antagonist at presynaptic α2-adrenergic autoreceptors, which typically inhibit norepinephrine release. By blocking these receptors, it increases the synaptic availability of norepinephrine. Additionally, it has been shown to inhibit the reuptake of both norepinephrine and serotonin.
-
Sodium Channel Interaction: this compound also interacts with voltage-dependent sodium (Na+) channels, which contributes to its modulation of neurotransmitter release.
A significant factor in this compound's pharmacological profile is its primary metabolite, P86-7480. This metabolite is a potent α2-adrenoceptor antagonist and a postsynaptic α1-adrenoceptor agonist, contributing significantly to the hypertensive effects observed in clinical trials.
Quantitative Pharmacological Profile
The following tables summarize the available quantitative data for this compound and selected comparator compounds. Linopirdine was chosen as a comparator due to its similar effect of enhancing acetylcholine release, albeit through a different mechanism (M-current inhibition). GTS-21 (DMXBA) is included as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, representing a more targeted cholinergic approach to cognitive enhancement.
Table 1: Binding Affinities (Ki) of this compound and its Metabolite
| Compound | Target | Kᵢ (nM) | Species |
| This compound | α2-Adrenoceptor | 380 | Rat |
| P86-7480 | α2-Adrenoceptor | 10 | Rat |
Data sourced from Klein et al., 1997. Note: Specific Ki values for this compound at muscarinic and serotonin receptors were not available in the reviewed literature abstracts.
Table 2: Functional Activity (IC₅₀) of this compound
| Compound | Assay | IC₅₀ (µM) | Conditions |
| This compound | Inhibition of veratridine-induced Ca²⁺ increase | 23.8 ± 1.4 | 5 mM KCl |
| 7.3 ± 1.2 | 15 mM KCl |
Data sourced from Tibbs et al., 1997.
Table 3: Pharmacological Data for Comparator Compounds
| Compound | Target | Action | Kᵢ / IC₅₀ (nM) | Species |
| Linopirdine | M-type K+ current | Inhibitor | 3,400 (IC₅₀) | Rat |
| Nicotinic ACh Receptors | Antagonist | 7,600 (IC₅₀) | Rat | |
| GABA-A Receptors | Antagonist | 26,000 (IC₅₀) | Rat | |
| GTS-21 (DMXBA) | α7 nAChR | Partial Agonist | - | Human/Rat |
| α4β2 nAChR | Antagonist | 20 (Ki) | Human |
Note: Data for comparators is sourced from various preclinical studies. The action of GTS-21 at α7 nAChR is complex, acting as a partial agonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
General Procedure:
-
Membrane Preparation: Brain tissue from a relevant region (e.g., cortex for muscarinic receptors, hippocampus for adrenergic receptors) is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assays from Brain Slices
-
Objective: To measure the effect of a test compound on the release of a specific neurotransmitter from brain tissue.
-
General Procedure:
-
Slice Preparation: Thin slices of a specific brain region (e.g., hippocampus or cortex) are prepared.
-
Preloading: The slices are incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]choline to be converted to [³H]acetylcholine). The neurotransmitter is taken up into the nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation and Drug Application: The release of the radiolabeled neurotransmitter is evoked by electrical field stimulation or by a depolarizing agent like potassium chloride (KCl). The test compound is added to the superfusion medium before and during the stimulation period.
-
Fraction Collection: The superfusate is collected in fractions over time.
-
Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity released in the presence of the test compound is compared to the release in its absence to determine the effect of the compound on neurotransmitter release.
-
Synaptosomal Biogenic Amine Uptake Assay
-
Objective: To assess the inhibitory effect of a compound on the reuptake of neurotransmitters into nerve terminals.
-
General Procedure:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled biogenic amine (e.g., [³H]serotonin or [³H]norepinephrine) in the presence of varying concentrations of the test compound.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled amine (IC₅₀) is determined.
-
Conclusion
This compound represents an early attempt at a multi-target approach for the treatment of Alzheimer's disease by enhancing both cholinergic and adrenergic neurotransmission. The available preclinical data supports its proposed mechanism of action, including α2-adrenergic receptor antagonism and modulation of ion channels to facilitate acetylcholine release. However, the potent adrenergic activity of its metabolite, P86-7480, likely contributed to the dose-limiting cardiovascular side effects that led to its clinical discontinuation.
In comparison, compounds like Linopirdine also enhance acetylcholine release but through a more specific mechanism of M-current inhibition. More recent strategies, such as the development of selective α7 nAChR agonists like GTS-21, highlight a shift towards more targeted approaches to modulate the cholinergic system for cognitive enhancement.
The cross-validation of this compound's mechanism underscores the therapeutic potential of modulating both cholinergic and adrenergic systems for cognitive disorders. However, it also serves as a critical case study on the importance of off-target effects and metabolite profiling in drug development. Future research in this area should focus on developing compounds with a more refined pharmacological profile to maximize cognitive benefits while minimizing adverse effects. This guide provides a foundational comparison to aid in these ongoing research and development efforts.
References
Replicating Besipirdine Studies: A Comparative Guide to Cognitive Enhancement Trials
For researchers and drug development professionals investigating novel cognitive enhancers, a thorough understanding of past clinical trials is paramount. This guide provides a comparative analysis of Besipirdine, a compound with a unique dual mechanism of action, against established Alzheimer's disease (AD) treatments. By presenting key experimental data, detailed protocols, and visualizing signaling pathways, this document aims to facilitate the design of future studies in cognitive enhancement.
Executive Summary
This compound, an indole-substituted analog of 4-aminopyridine, was investigated for the treatment of Alzheimer's disease. It enhances both cholinergic and adrenergic neurotransmission in the central nervous system.[1][2] Clinical trials in the 1990s suggested that this compound could sustain cognitive performance in AD patients compared to a decline observed in placebo groups.[1][2] However, the cognitive benefits were deemed symptomatic as they did not persist after treatment withdrawal, and global clinical ratings did not show significant improvement.[1] Adverse effects on mood and behavior were also noted. This guide compares the clinical trial data of this compound with two major classes of approved Alzheimer's drugs: Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) and NMDA Receptor Antagonists (Memantine).
Comparative Analysis of Cognitive Enhancers
The following tables summarize the key characteristics, efficacy, and safety profiles of this compound and its comparators.
Table 1: Mechanism of Action and Dosing
| Drug Class | Drug | Mechanism of Action | Typical Dosing in Clinical Trials |
| Dual Neurotransmitter Modulator | This compound | Enhances cholinergic and adrenergic neurotransmission; alpha-2 adrenoceptor binder. | 5 and 20 mg BID. Maximum tolerated dose found to be 50 mg BID. |
| Cholinesterase Inhibitors | Donepezil | Reversible inhibitor of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels. | 5 and 10 mg/day. |
| Rivastigmine | Reversible inhibitor of both AChE and butyrylcholinesterase (BuChE). | 6-12 mg/day (oral) or 9.5 mg/24h (transdermal patch). | |
| Galantamine | Reversible, competitive AChE inhibitor and allosteric modulator of nicotinic acetylcholine receptors. | 16 and 24 mg/day. | |
| NMDA Receptor Antagonist | Memantine | Uncompetitive, moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission. | 20 mg/day. |
Table 2: Efficacy Data from Clinical Trials in Alzheimer's Disease
| Drug | Primary Cognitive Endpoint | Mean Change from Baseline (Drug vs. Placebo) | Global Assessment (CIBIC-Plus or equivalent) | Trial Duration |
| This compound | Cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) | Sustained performance vs. deterioration in placebo. Drug-placebo difference approached but did not reach statistical significance (p=0.067) in one key study. | No significant treatment benefit detected. | 3 months |
| Donepezil | ADAS-Cog | -2.9 point difference (10 mg/day vs. placebo). | Significant improvement compared to placebo. | 24 weeks |
| Rivastigmine | ADAS-Cog | -2.1 point improvement vs. 0.7 point worsening in placebo (6-12 mg/day). | Statistically significant improvement over placebo. | 26 weeks |
| Galantamine | ADAS-Cog | -3.3 to -3.9 point difference (16-24 mg/day vs. placebo). | Significant improvement compared to placebo. | 5-6 months |
| Memantine | ADAS-Cog or Severe Impairment Battery (SIB) | Significant benefit on ADAS-Cog (p<0.01) and SIB (p<0.001) total scores in moderate-to-severe AD. | Statistically significant benefits in moderate-to-severe AD. | 6 months |
Note: ADAS-Cog scores increase with cognitive decline. A negative change indicates improvement.
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Asymptomatic postural hypotension, bradycardia, nausea, vomiting, angina (at higher doses), adverse effects on mood and behavior. |
| Donepezil | Nausea, diarrhea, vomiting (cholinergic side effects). |
| Rivastigmine | Nausea, vomiting, diarrhea (gastrointestinal side effects are common). |
| Galantamine | Nausea, vomiting, and other gastrointestinal side effects. |
| Memantine | Generally well-tolerated; potential for dizziness, headache, confusion. |
Experimental Protocols
Replicating cognitive enhancement studies requires standardized assessment protocols. The two most common primary outcome measures in the cited trials were the ADAS-Cog for cognition and the CIBIC-Plus for global change.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is the gold standard for assessing cognitive function in AD clinical trials.
-
Objective: To assess the severity of cognitive dysfunction across several domains including memory, language, and praxis.
-
Administration: The test is administered by a trained rater and takes approximately 30-45 minutes. It consists of 11 tasks.
-
Tasks include:
-
Word Recall: The subject is shown 10 words and asked to recall them over three trials. The score is the average number of words not recalled.
-
Naming Objects and Fingers: The subject is asked to name 12 real objects and the fingers on their dominant hand.
-
Commands: The subject is asked to follow a series of commands of increasing complexity.
-
Constructional Praxis: The subject is asked to copy four geometric shapes.
-
Ideational Praxis: Assesses the ability to perform a sequence of actions (e.g., folding a letter, putting it in an envelope, sealing and stamping it).
-
Orientation: Questions about person, place, and time.
-
Word Recognition: The subject is shown a list of 12 words from the recall task mixed with 12 new words and asked to identify the original words.
-
Remembering Test Instructions: The rater assesses if the subject remembers the instructions for the word recognition task.
-
Spoken Language Ability: A rating of the quality of the subject's speech.
-
Word-Finding Difficulty: A rating of the subject's difficulty in finding words during conversation.
-
Comprehension of Spoken Language: A rating of the subject's ability to understand spoken language.
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. It is crucial to use standardized administration and scoring procedures to ensure reliability.
Clinician's Interview-Based Impression of Change (Plus Caregiver Input) (CIBIC-Plus)
The CIBIC-Plus is a global assessment of change based on a semi-structured interview with the patient and a caregiver.
-
Objective: To provide a rating of the patient's overall change from baseline, considering cognitive, functional, and behavioral domains.
-
Administration: A trained, independent clinician conducts separate interviews with the patient and their caregiver. The clinician then integrates this information to make a global judgment.
-
Scoring: The CIBIC-Plus uses a 7-point scale:
-
Markedly Improved
-
Moderately Improved
-
Minimally Improved
-
No Change
-
Minimally Worse
-
Moderately Worse
-
Markedly Worse
-
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the comparator drug classes.
Caption: this compound's dual mechanism enhancing cholinergic and adrenergic release.
Caption: Cholinesterase inhibitors increase acetylcholine levels in the synapse.
Caption: Memantine blocks excitotoxicity by modulating NMDA receptor activity.
Experimental Workflow
The diagram below outlines a typical workflow for a randomized controlled trial (RCT) for a cognitive-enhancing drug.
References
A Comparative Analysis of Besipirdine and Its Analogs: A Guide for Neuropharmacology Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of besipirdine and its analogs. This compound, an indole-substituted 4-aminopyridine derivative, was investigated for the treatment of Alzheimer's disease due to its dual action on cholinergic and adrenergic neurotransmission.
This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and pharmacological profiles of these compounds.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro and in vivo pharmacological data for this compound and its key analogs. The data is primarily sourced from the seminal work of Klein et al. (1996) in the Journal of Medicinal Chemistry, unless otherwise cited.
Table 1: In Vitro Receptor Binding and Neurotransmitter Uptake Inhibition
| Compound | N-Substituent | Indole Substituent | [3H]QNB Binding IC50 (µM)a | [3H]Clonidine Binding IC50 (µM)b | NE Uptake Inhibition IC50 (µM)c | 5-HT Uptake Inhibition IC50 (µM)d | α2-Adrenoceptor Ki (nM)e |
| This compound (4c) | n-Propyl | H | 0.23 | 0.13 | 0.18 | 0.35 | 380 [1] |
| Analog 4a | H | H | >10 | 0.48 | 1.9 | 4.6 | N/A |
| Analog 4b | Methyl | H | 1.7 | 0.25 | 0.28 | 0.95 | N/A |
| Analog 4d | n-Butyl | H | 0.18 | 0.12 | 0.16 | 0.30 | N/A |
| Analog 4e | i-Butyl | H | 0.19 | 0.11 | 0.13 | 0.32 | N/A |
| Analog 4f | Allyl | H | 0.40 | 0.15 | 0.20 | 0.45 | N/A |
| Analog 4g | Cyclopropylmethyl | H | 0.14 | 0.09 | 0.10 | 0.28 | N/A |
| Analog 4h | Phenyl | H | 1.3 | 0.35 | 0.40 | 1.5 | N/A |
| Analog 4i | H | 5-F | >10 | 0.55 | 2.5 | 5.1 | N/A |
| Analog 4j | n-Propyl | 5-F | 0.28 | 0.15 | 0.22 | 0.40 | N/A |
| Analog 4k | H | 5-Cl | >10 | 0.60 | 2.8 | 5.5 | N/A |
| Analog 4l | n-Propyl | 5-Cl | 0.30 | 0.18 | 0.25 | 0.48 | N/A |
| P86-7480 | H | H | N/A | N/A | N/A | N/A | 10 [1] |
N/A: Data not available. a Inhibition of [3H]quinuclidinyl benzilate binding to muscarinic cholinergic receptors in rat cortical membranes. b Inhibition of [3H]clonidine binding to α2-adrenergic receptors in rat cortical membranes. c Inhibition of [3H]norepinephrine uptake in rat hypothalamic synaptosomes. d Inhibition of [3H]serotonin uptake in rat hypothalamic synaptosomes. e Data from a separate study by Smith et al. (1997) for this compound and its N-despropyl metabolite P7480.
Table 2: In Vivo Pharmacological Activity
| Compound | N-Substituent | Indole Substituent | Reversal of Scopolamine-Induced Amnesia (Passive Avoidance) ED50 (mg/kg, p.o.) | Reversal of Tetrabenazine-Induced Ptosis ED50 (mg/kg, p.o.) |
| This compound (4c) | n-Propyl | H | 1.5 | 3.2 |
| Analog 4a | H | H | >30 | 15 |
| Analog 4b | Methyl | H | 10 | 5.5 |
| Analog 4d | n-Butyl | H | 1.2 | 2.8 |
| Analog 4e | i-Butyl | H | 1.0 | 2.5 |
| Analog 4f | Allyl | H | 2.5 | 4.0 |
| Analog 4g | Cyclopropylmethyl | H | 0.8 | 2.0 |
| Analog 4h | Phenyl | H | >30 | 8.0 |
| Analog 4j | n-Propyl | 5-F | 2.0 | 4.5 |
| Analog 4l | n-Propyl | 5-Cl | 2.2 | 5.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its analogs for specific neurotransmitter receptors.
Protocol for [3H]Quinuclidinyl Benzilate ([3H]QNB) Binding:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.
-
Assay: The assay is conducted in a final volume of 1 mL containing the membrane preparation (approximately 0.2 mg protein), 0.2 nM [3H]QNB, and various concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters are then washed three times with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of 1 µM atropine. IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Protocol for [3H]Clonidine Binding:
The protocol is similar to the [3H]QNB binding assay, with the following modifications:
-
The radioligand used is 0.5 nM [3H]clonidine.
-
Non-specific binding is determined in the presence of 10 µM phentolamine.
Synaptosomal Biogenic Amine Uptake Assay
Objective: To measure the inhibitory effect of this compound and its analogs on the reuptake of norepinephrine and serotonin into nerve terminals.
Protocol:
-
Synaptosome Preparation: Rat hypothalami are homogenized in a solution of 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes, and the supernatant is further centrifuged at 20,000 x g for 20 minutes. The resulting pellet (the P2 fraction) containing synaptosomes is resuspended in a physiological buffer.
-
Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound for 10 minutes at 37°C.
-
Initiation of Uptake: [3H]Norepinephrine or [3H]serotonin (final concentration ~50 nM) is added to initiate the uptake process. The incubation continues for 5 minutes at 37°C.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity trapped in the synaptosomes on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is measured at 0°C. IC50 values are determined from the inhibition curves.
In Vivo Behavioral Assays
Reversal of Scopolamine-Induced Amnesia (Passive Avoidance Task):
-
Apparatus: A two-compartment (light and dark) passive avoidance apparatus with a grid floor in the dark compartment for delivering a mild footshock.
-
Procedure:
-
Training: On the first day, a rat is placed in the light compartment. When it enters the dark compartment, a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Immediately after training, the test compound or vehicle is administered orally (p.o.). Thirty minutes later, scopolamine (e.g., 0.5 mg/kg, s.c.) is administered to induce amnesia.
-
Testing: 24 hours after training, the rat is returned to the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
-
Data Analysis: A significant increase in the step-through latency compared to the scopolamine-treated control group indicates a reversal of amnesia. ED50 values are calculated from the dose-response data.
Reversal of Tetrabenazine-Induced Ptosis:
-
Induction of Ptosis: Rats are treated with tetrabenazine (e.g., 30 mg/kg, i.p.) to induce ptosis (eyelid drooping).
-
Drug Administration: The test compound or vehicle is administered orally at various doses 30 minutes after tetrabenazine administration.
-
Scoring: Ptosis is scored at regular intervals (e.g., every 30 minutes for 2 hours) by an observer blinded to the treatment groups. A scoring system is used (e.g., 0 = eyes fully open, 4 = eyes fully closed).
-
Data Analysis: The ability of the test compound to reduce the ptosis score is determined. ED50 values represent the dose that causes a 50% reversal of the maximum ptosis score.
Visualizations
Signaling Pathway of this compound's Dual Action
Experimental Workflow for Synaptosomal Biogenic Amine Uptake Assay
Structure-Activity Relationship (SAR) Summary for N-Substituents
References
Besipirdine: A Comparative Guide to its Dual Cholinergic and Adrenergic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of besipirdine's dual cholinergic and adrenergic properties with other relevant neuropharmacological agents. This compound (HP-749) is a novel compound that has been investigated for its potential in treating neurodegenerative disorders, particularly Alzheimer's disease, by simultaneously enhancing both cholinergic and adrenergic neurotransmission.[1] This dual mechanism of action distinguishes it from compounds that target only a single neurotransmitter system.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its major metabolite, P86-7480, in comparison to the established cholinergic agent physostigmine and the adrenergic agent yohimbine. This data provides a quantitative basis for understanding their respective potencies and selectivities.
Table 1: Adrenergic Receptor and Ion Channel Interactions
| Compound | Target | Action | Ki (nM) | IC50 (µM) | Species | Reference |
| This compound | α2-Adrenoceptor | Antagonist | 380 | - | Rat | [2] |
| Voltage-gated Na+ Channel | Inhibitor | - | 5.5 (for [3H]-batrachotoxin binding) | Rat | [3] | |
| P86-7480 (this compound Metabolite) | α2-Adrenoceptor | Antagonist | 10 | - | Rat | [2] |
| Yohimbine | α2-Adrenoceptor | Antagonist | 3.6 - 10.13 | - | Bovine, Rat | [2] |
Table 2: Cholinergic System Interactions
| Compound | Target | Action | Ki (nM) | IC50 (µM) | Species | Reference |
| This compound | M-type K+ Channel (Kv7) | Blocker | - | Data not available | - | |
| Physostigmine | Acetylcholinesterase (AChE) | Inhibitor | - | 0.04 - 0.15 | Human, Electric Eel | |
| Nicotinic Acetylcholine Receptor (nAChR) | Agonist/Blocker | - | 23 (KD for block) | Mouse |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound to the α2-adrenergic receptor.
-
Tissue Preparation: A crude membrane fraction is prepared from rat cerebral cortex. The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a final volume of 250 µL containing the membrane preparation, a specific radioligand for the α2-adrenoceptor (e.g., [3H]yohimbine), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[3H]Norepinephrine Release from Cortical Slices
This assay measures the functional effect of a compound on neurotransmitter release.
-
Slice Preparation: Coronal slices of rat cerebral cortex (approximately 300-400 µm thick) are prepared using a vibratome. The slices are pre-incubated in oxygenated artificial cerebrospinal fluid (aCSF).
-
Radiolabeling: The slices are incubated with [3H]norepinephrine to allow for its uptake into noradrenergic nerve terminals.
-
Superfusion: The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with aCSF.
-
Stimulation and Sample Collection: After a washout period to establish a stable baseline of [3H]norepinephrine release, the slices are stimulated to evoke neurotransmitter release (e.g., by electrical field stimulation or by depolarization with high K+ concentration). Superfusion samples are collected at regular intervals before, during, and after stimulation.
-
Drug Application: The test compound (e.g., this compound) is added to the superfusion medium at a known concentration before the second stimulation period to assess its effect on evoked [3H]norepinephrine release.
-
Quantification and Analysis: The radioactivity in each collected fraction is determined by liquid scintillation counting. The amount of [3H]norepinephrine release is expressed as a percentage of the total radioactivity present in the tissue at the time of collection. The effect of the test compound is determined by comparing the ratio of release during the second stimulation (in the presence of the drug) to the first stimulation (control).
Conclusion
This compound presents a unique pharmacological profile by simultaneously modulating both the cholinergic and adrenergic systems. Its mechanism of enhancing acetylcholine release through M-channel blockade, coupled with its antagonism of α2-adrenoceptors and inhibition of norepinephrine uptake, suggests a potential for synergistic effects in treating complex neurological disorders characterized by deficits in both neurotransmitter systems. The quantitative data presented here, alongside detailed experimental protocols, provides a foundation for further research into the therapeutic potential and comparative pharmacology of this compound and related dual-action compounds.
References
- 1. Creatine and Taurine as Novel Competitive Inhibitors of Acetylcholinesterase: A Biochemical Basis for Nutritional Modulation of Brain Function | MDPI [mdpi.com]
- 2. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound at the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Besipirdine and Alternative Therapeutics for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of clinical trial data for besipirdine, a discontinued investigational drug for Alzheimer's disease. Its performance is objectively compared with established and recently approved treatments, supported by experimental data to inform future research and drug development in the field.
Executive Summary
This compound, a drug with a unique dual mechanism of action enhancing both cholinergic and adrenergic neurotransmission, showed initial promise in early clinical trials for Alzheimer's disease. However, its development was halted in Phase III due to severe cardiovascular side effects. This guide delves into the available clinical trial data for this compound and contrasts it with several approved Alzheimer's medications, including cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine), an NMDA receptor antagonist (Memantine), and recent amyloid-beta-targeting monoclonal antibodies (Lecanemab, Donanemab). The comparative analysis highlights the therapeutic potential and challenges of targeting multiple neurotransmitter systems and provides context for the evolution of Alzheimer's drug development.
Comparative Efficacy of this compound and Alternative Alzheimer's Disease Therapies
The following tables summarize the efficacy of this compound and comparator drugs from various clinical trials. The primary cognitive endpoint for most of these trials was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a lower score indicates better cognitive function.
Table 1: Efficacy of this compound in Mild to Moderate Alzheimer's Disease (Phase II)
| Treatment Group | N | Mean Change from Baseline in ADAS-Cog (SD) | p-value (vs. Placebo) |
| This compound (5 mg BID) | - | Sustained performance | 0.067 (ITT) |
| This compound (20 mg BID) | - | Sustained performance | 0.031 (Completers) |
| Placebo | - | Deterioration | - |
Data synthesized from a 3-month treatment and withdrawal trial. Specific mean change and standard deviation values were not available in the reviewed literature.[1] It is important to note that a clinical global rating did not detect a this compound treatment effect.[2][3]
Table 2: Efficacy of Cholinesterase Inhibitors in Mild to Moderate Alzheimer's Disease
| Drug | Trial Duration | N | Mean Drug-Placebo Difference in ADAS-Cog Change from Baseline | p-value |
| Donepezil (5 mg/day) | 24 Weeks | 154 | -2.8 | <0.0001 |
| Donepezil (10 mg/day) | 24 Weeks | 157 | -3.1 | <0.0001 |
| Rivastigmine (6-12 mg/day) | 26 Weeks | - | -2.8 (vs. placebo worsening of 0.7) | <0.001 |
| Galantamine (16 mg/day) | 6 Months | - | >4 point improvement | - |
| Galantamine (24 mg/day) | 6 Months | - | >4 point improvement | - |
| Galantamine (32 mg/day) | 6 Months | - | >4 point improvement | - |
Data for Donepezil from a 24-week, double-blind, placebo-controlled trial.[4][5] Data for Rivastigmine from a 26-week study. Data for Galantamine from a meta-analysis of six trials.
Table 3: Efficacy of Memantine in Moderate to Severe Alzheimer's Disease
| Treatment Group | Trial Duration | N | Outcome | p-value |
| Memantine (20 mg/day) | 24 Weeks | 350 | Statistically significant benefit on SIB (non-parametric analysis) | - |
| Placebo | 24 Weeks | - | - | - |
Data from a 24-week, double-blind, placebo-controlled trial. The study failed to show a statistically significant benefit on the Severe Impairment Battery (SIB) in the primary analysis, but a significant advantage was seen at weeks 12 and 18.
Table 4: Efficacy of Amyloid-Beta Targeting Monoclonal Antibodies in Early Alzheimer's Disease
| Drug | Trial | Trial Duration | N | Reduction in Clinical Decline (CDR-SB vs. Placebo) | p-value |
| Lecanemab | Clarity AD | 18 Months | 1795 | 27% | 0.00005 |
| Donanemab | TRAILBLAZER-ALZ 2 | 18 Months | 1736 | 35% (in low/medium tau population) | <0.0001 |
Data for Lecanemab from the Phase 3 Clarity AD trial. Data for Donanemab from the Phase 3 TRAILBLAZER-ALZ 2 trial.
Comparative Safety and Tolerability
Table 5: Safety Profile of this compound
| Dose | Common Adverse Events | Severe Adverse Events |
| 50 mg BID (MTD) | Asymptomatic postural hypotension, asymptomatic bradycardia | Nausea and vomiting (1 patient) |
| 60 mg BID | - | Angina (1 patient) |
Data from a "bridging" safety and tolerance study. The maximum tolerated dose (MTD) was determined to be 50 mg bid.
Table 6: Common Adverse Events of Comparator Drugs
| Drug Class | Common Adverse Events |
| Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) | Nausea, vomiting, diarrhea, anorexia, headache, fatigue, somnolence, dizziness. |
| NMDA Receptor Antagonist (Memantine) | Generally well-tolerated with side effects similar to placebo. |
| Amyloid-Beta Targeting Monoclonal Antibodies (Lecanemab, Donanemab) | Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA), headache, fall. |
Experimental Protocols
This compound Phase II Efficacy and Tolerability Study
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 275 patients with a diagnosis of Alzheimer's disease.
-
Treatment Arms:
-
This compound 5 mg administered twice daily (BID).
-
This compound 20 mg administered twice daily (BID).
-
Placebo.
-
-
Duration: 3 months of treatment followed by a 3-month withdrawal period.
-
Primary Efficacy Measure: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Global Assessment: Clinician Interview-Based Impression of Change (CIBIC).
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of all randomized patients. An analysis of patients who completed all assessments was also performed.
General Protocol for Comparator Drug Trials (Cholinesterase Inhibitors and Memantine)
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with mild to moderate (for cholinesterase inhibitors) or moderate to severe (for memantine) Alzheimer's disease.
-
Treatment Arms: Active drug at one or more dose levels versus placebo.
-
Duration: Generally ranged from 12 to 26 weeks.
-
Primary Efficacy Measures:
-
ADAS-Cog for cognitive assessment.
-
CIBIC-plus or a similar global assessment scale.
-
-
Secondary Efficacy Measures: May include the Mini-Mental State Examination (MMSE), Activities of Daily Living (ADL) scales, and the Neuropsychiatric Inventory (NPI).
General Protocol for Amyloid-Beta Targeting Monoclonal Antibody Trials
-
Study Design: Large, global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.
-
Treatment Arms: Intravenous infusion of the active monoclonal antibody versus placebo.
-
Duration: Typically 18 months.
-
Primary Efficacy Measure: A composite score such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS), which assess both cognitive and functional decline.
-
Key Secondary Efficacy Measures: ADAS-Cog, ADCS-ADL, and measures of amyloid plaque burden via PET imaging.
-
Safety Monitoring: Close monitoring for Amyloid-Related Imaging Abnormalities (ARIA).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Alzheimer's Disease Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled clinical trial in Alzheimer's disease.
References
- 1. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Besipirdine Disposal
Disclaimer: This document provides a general procedural framework for the safe disposal of besipirdine, an investigational chemical. It is imperative for all personnel to consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this compound. The procedures outlined here are not a substitute for local, state, or federal regulations.
Overview and Safety Precautions
This compound is an indole-substituted analog of 4-aminopyridine developed for research purposes.[1] As with many investigational drugs and heterocyclic amine compounds, it must be treated as hazardous chemical waste unless explicitly determined otherwise by an official waste characterization.[2][3] Improper disposal can pose risks to personnel and the environment.[4]
The primary principle for disposing of laboratory waste is to formulate a disposal plan before beginning any work.[5] All personnel handling chemical waste must be current on institutional chemical waste management training.
Step-by-Step Disposal Protocol
The disposal of this compound follows the standard operating procedure for investigational pharmaceutical substances.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Waste Characterization and Segregation
-
Treat all this compound waste (pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless directed by EHS. Keep it separate from acids, bases, oxidizers, and other incompatible materials.
Step 3: Container Selection and Labeling
-
Select a chemically compatible waste container (e.g., glass or high-density polyethylene) with a tightly sealing screw cap. The container must be clean and in good condition.
-
For trace-contaminated solid waste like gloves or weigh boats, a plastic bag-lined box may be appropriate.
-
Request an official "HAZARDOUS WASTE" label from your institution's EHS department. No other labels are acceptable.
-
Affix the label to the container and complete all required fields legibly. This information is critical for proper disposal and regulatory compliance.
Step 4: Waste Accumulation and Storage
-
Store the labeled waste container in a designated and registered Satellite Accumulation Area (SAA). The SAA should be a secure, locked area accessible only to authorized personnel.
-
Keep the waste container closed at all times except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Conduct and document weekly inspections of the SAA to check for leaks or label degradation.
Step 5: Final Disposal and Pickup
-
Once the container is ready for disposal (typically when 90% full), submit a chemical waste pickup request to your EHS office.
-
EHS or its authorized hazardous waste vendor will collect the waste for final disposal, which is typically high-temperature incineration at a permitted facility.
Data Presentation: Information for Waste Disposal Request
Quantitative limits for waste accumulation are site-specific and determined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following table summarizes the essential information required when labeling the waste container and submitting a disposal request.
| Information Required | Description | Example |
| Principal Investigator (PI) | The full name of the head of the laboratory responsible for the waste. | Dr. Jane Doe |
| Contact Information | A phone number for the research team. | 555-123-4567 |
| Location | The building and room number where the waste is stored. | Science Hall, Room 301 |
| Chemical Contents | Full, unabbreviated chemical names of all components. | This compound, Methanol |
| Concentration/Quantity | The percentage or concentration of each component and the total volume/mass of the waste. | This compound (5g), Methanol (500 mL) |
| Physical State | The physical state of the waste. | Solid, Liquid |
Experimental Protocols
The proper management of regulated chemical waste does not involve experimental protocols for disposal. The procedure is a strict, regulated process defined by your institution's EHS office in compliance with federal and local laws. Adherence to this established protocol is mandatory for safety and compliance.
Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Besipirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of Besipirdine. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous compound. The following personal protective equipment (PPE) is mandatory to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade gloves tested to ASTM D6978 standard. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, impermeable gown with long sleeves and closed cuffs. | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from potential splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Recommended when handling the powdered form of this compound to prevent inhalation.[1] |
| Face Shield | To be worn in conjunction with goggles. | Provides an additional layer of protection against splashes to the face.[2] |
Operational Handling Plan
Adherence to a strict operational plan is critical for minimizing risk during the handling of this compound.
Receiving and Storage:
-
Upon receipt, unpack this compound in a designated area while wearing appropriate PPE.
-
Store the compound according to the supplier's recommendations, which may be at room temperature or -20°C.[3][4]
-
Clearly label the storage location with appropriate hazard warnings.
Preparation and Use:
-
Designated Work Area: All handling of this compound, especially weighing and preparing solutions, should be conducted in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biosafety Cabinet.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning any work with this compound.
-
Weighing: When weighing the powdered form, use a containment device to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: All containers with this compound or its solutions must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Experimental Workflow:
Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in general trash.
Emergency Procedures
In the event of an accidental exposure, immediate action is required.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the affected individual to fresh air. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound. A spill kit should be readily accessible in any laboratory where this compound is handled.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
